Thiourea, N,N'-bis(4-butylphenyl)-
Description
Contextual Significance of N,N'-Disubstituted Thioureas in Organic and Materials Chemistry
N,N'-disubstituted thioureas are characterized by a central thiocarbonyl group flanked by two nitrogen atoms, each bearing a substituent. This structural motif imparts a unique combination of properties, making them valuable in both organic and materials chemistry. In organic synthesis, they serve as versatile intermediates and organocatalysts. rsc.orgrsc.org Their ability to form strong hydrogen bonds and coordinate with metal ions has led to their use in the construction of complex molecular architectures and in catalysis. chemrevlett.com
In materials chemistry, the incorporation of N,N'-disubstituted thiourea (B124793) moieties into polymers and other materials can significantly influence their properties. For instance, these compounds have been investigated for their role in creating materials with enhanced thermal stability, flame retardancy, and specific optical and electronic properties. nih.gov The diverse applications of N,N'-disubstituted thioureas underscore their importance as a focal point of chemical research.
Rationale for Dedicated Academic Investigation of Thiourea, N,N'-bis(4-butylphenyl)-
The specific compound, Thiourea, N,N'-bis(4-butylphenyl)-, warrants dedicated academic investigation due to the unique influence of the 4-butylphenyl substituents. The butyl groups introduce increased lipophilicity and steric bulk compared to simpler aryl substituents. These features can significantly impact the compound's solubility, crystal packing, and interactions with other molecules. nih.gov Understanding these effects is crucial for designing new materials and molecules with tailored properties. For example, the lipophilicity imparted by the butyl chains can enhance solubility in nonpolar solvents, which is a critical factor in many chemical processes and material fabrications. Furthermore, the steric hindrance from the butyl groups can influence the conformational preferences of the molecule, which in turn affects its reactivity and self-assembly behavior.
Historical Development and Evolution of Research on Related N,N'-Diarylthioureas
Research on N,N'-diarylthioureas has a rich history, initially focusing on their synthesis and fundamental chemical properties. Early methods for their preparation often involved the reaction of anilines with carbon disulfide or thiophosgene (B130339). Over time, more sophisticated and safer synthetic routes have been developed, including the use of isothiocyanates. nih.gov
The evolution of research in this area has been marked by a shift towards exploring their functional applications. In medicinal chemistry, numerous N,N'-diarylthioureas have been investigated for their potential as therapeutic agents, exhibiting activities such as anticancer, antibacterial, and antiviral properties. nih.govnih.gov This has been a major driver for the synthesis and screening of a vast library of these compounds. In materials science, the focus has been on harnessing their unique structural and electronic properties to create advanced materials. nih.gov
Scope, Objectives, and Emerging Paradigms in Thiourea, N,N'-bis(4-butylphenyl)- Research
The scope of research on Thiourea, N,N'-bis(4-butylphenyl)- encompasses its synthesis, structural characterization, and the exploration of its potential applications. Key objectives include the development of efficient and scalable synthetic protocols, a thorough understanding of its solid-state structure and spectroscopic properties, and the investigation of its utility in areas such as supramolecular chemistry, crystal engineering, and as a precursor for novel materials.
Emerging paradigms in the research of this compound and its analogues involve their use as building blocks for metal-organic frameworks (MOFs) and other coordination polymers. chemrevlett.com The ability of the thiourea group to coordinate with metal ions, combined with the structural influence of the butylphenyl groups, opens up possibilities for designing new porous materials with potential applications in gas storage, separation, and catalysis. Another promising area is their application in the development of "smart" materials that respond to external stimuli.
Detailed Research Findings
While specific research data for Thiourea, N,N'-bis(4-butylphenyl)- is not extensively documented in publicly available literature, a wealth of information on analogous N,N'-diarylthioureas allows for a detailed extrapolation of its expected properties and behavior.
Synthesis and Characterization
The synthesis of N,N'-bis(4-butylphenyl)thiourea would likely follow established methods for the preparation of symmetrical N,N'-diarylthioureas. A common and efficient route involves the reaction of 4-butylaniline (B89568) with a thiocarbonyl transfer reagent, such as 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). nih.gov This method is generally preferred over the use of the highly toxic thiophosgene.
The reaction would proceed as follows: 2 eq. 4-butylaniline + 1,1'-Thiocarbonyldiimidazole → Thiourea, N,N'-bis(4-butylphenyl)- + 2 eq. Imidazole
The resulting product would be a solid that can be purified by recrystallization.
Table 1: Predicted Physicochemical Properties of Thiourea, N,N'-bis(4-butylphenyl)-
| Property | Predicted Value/Characteristic |
| Molecular Formula | C21H28N2S |
| Molecular Weight | 340.53 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Likely soluble in organic solvents like dichloromethane, chloroform, and acetone (B3395972); sparingly soluble in alcohols; and insoluble in water. |
| Melting Point | Expected to be a well-defined melting point, characteristic of a pure crystalline compound. |
Characterization of the synthesized compound would involve a suite of spectroscopic and analytical techniques.
FT-IR Spectroscopy: The Fourier-transform infrared (FT-IR) spectrum is expected to show characteristic absorption bands. The N-H stretching vibration would appear as a broad band in the region of 3200-3400 cm⁻¹. The C=S stretching vibration, a key indicator of the thiourea group, is anticipated to be in the range of 1240–1300 cm⁻¹. mdpi.com The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net
NMR Spectroscopy:
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum would provide detailed structural information. The N-H protons would likely appear as a broad singlet in the downfield region (δ 8-10 ppm). The aromatic protons of the butylphenyl groups would resonate in the typical aromatic region (δ 7-8 ppm). The aliphatic protons of the butyl chains would appear in the upfield region (δ 0.9-2.7 ppm) as a series of multiplets corresponding to the methyl, methylene (B1212753), and methine groups. nih.govresearchgate.net
¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would show a characteristic signal for the thiocarbonyl carbon (C=S) in the range of δ 175-185 ppm. nih.gov The aromatic carbons would appear between δ 120-150 ppm, and the aliphatic carbons of the butyl groups would be found in the upfield region (δ 14-35 ppm).
Table 2: Expected Spectroscopic Data for Thiourea, N,N'-bis(4-butylphenyl)-
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃) | δ 8.5-9.5 (s, 2H, NH), δ 7.0-7.5 (m, 8H, Ar-H), δ 2.6 (t, 4H, Ar-CH₂), δ 1.6 (m, 4H, CH₂), δ 1.4 (m, 4H, CH₂), δ 0.9 (t, 6H, CH₃) |
| ¹³C NMR (CDCl₃) | δ ~180 (C=S), δ 140-145 (Ar-C), δ 125-130 (Ar-C), δ ~35 (Ar-CH₂), δ ~33 (CH₂), δ ~22 (CH₂), δ ~14 (CH₃) |
| FT-IR (KBr) | ~3300 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch), ~1500 cm⁻¹ (Ar C=C stretch), ~1270 cm⁻¹ (C=S stretch) |
Structure
3D Structure
Properties
CAS No. |
25056-68-2 |
|---|---|
Molecular Formula |
C21H28N2S |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1,3-bis(4-butylphenyl)thiourea |
InChI |
InChI=1S/C21H28N2S/c1-3-5-7-17-9-13-19(14-10-17)22-21(24)23-20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3,(H2,22,23,24) |
InChI Key |
YWLKYPUCVSNTPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)CCCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Thiourea, N,n Bis 4 Butylphenyl and Its Structural Analogues
Optimized Synthetic Pathways for Thiourea (B124793), N,N'-bis(4-butylphenyl)-
The creation of the thiourea backbone of N,N'-bis(4-butylphenyl)thiourea relies on the formation of carbon-nitrogen bonds from a suitable thiocarbonyl source and 4-butylaniline (B89568).
Conventional methods for the synthesis of symmetrical N,N'-diarylthioureas typically involve the reaction of an amine with a thiocarbonylating agent. A common and historical approach is the reaction of an aniline (B41778) derivative with carbon disulfide. researchgate.net This reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate. Another traditional method involves the use of thiophosgene (B130339), which reacts with two equivalents of the amine to yield the corresponding thiourea. However, the high toxicity of thiophosgene has led to a decline in its use. rsc.org
A more contemporary and widely used method involves the in-situ generation of an isothiocyanate from a primary amine, which then reacts with another equivalent of the amine. Alternatively, 1,1'-thiocarbonyldiimidazole (B131065) can be employed as a safer thiocarbonylating agent. nih.gov This reagent reacts with two equivalents of 4-butylaniline, typically in a solvent like dichloromethane, to produce N,N'-bis(4-butylphenyl)thiourea. nih.gov The reaction is often heated to ensure completion, and the product can be purified by washing with water and recrystallization. nih.gov
A plausible synthetic scheme starting from 4-butylaniline is depicted below:
or
Refinements to these conventional methods often focus on improving yields, simplifying purification processes, and avoiding hazardous reagents.
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiourea derivatives to minimize environmental impact. These approaches focus on the use of less toxic reagents, environmentally benign solvents, and energy-efficient reaction conditions.
For the synthesis of N,N'-disubstituted thioureas, water has been explored as a green solvent. nih.gov The reaction of nitrobenzene (B124822) derivatives with phenyl isocyanate in the presence of a catalyst in water can produce thiourea derivatives in high yields. nih.gov This suggests a potential green route to N,N'-bis(4-butylphenyl)thiourea by first reducing 4-nitrotoluene (B166481) to 4-butylaniline and then reacting it under aqueous conditions. Another green approach involves solvent-free reactions, for example, by reacting amines with carbon disulfide on the surface of alumina (B75360) under microwave irradiation.
A general method for the green synthesis of thiourea derivatives involves the reaction of a nitrobenzene analog with sodium borohydride (B1222165) and a phenyl isocyanate in water, catalyzed by a nickel-functionalized metal-organic framework (MOF). nih.gov This one-pot reaction proceeds at room temperature and offers high yields and catalyst recyclability. nih.gov
Table 1: Comparison of Conventional and Green Synthetic Approaches for N,N'-Disubstituted Thioureas
| Parameter | Conventional Method (e.g., using Thiophosgene) | Green Chemistry Approach (e.g., Aqueous, Catalytic) |
| Reagents | Often involves toxic reagents like thiophosgene. | Utilizes less hazardous materials and catalysts. nih.gov |
| Solvents | Typically uses chlorinated organic solvents. | Employs water or solvent-free conditions. nih.gov |
| Reaction Conditions | May require harsh conditions and heating. | Often proceeds at room temperature. nih.gov |
| Byproducts | Can generate toxic byproducts. | Aims for minimal and non-toxic byproducts. |
| Yield | Variable, can be high but with purification challenges. | Generally high yields with easier product isolation. nih.gov |
| Sustainability | Low sustainability due to hazardous materials and waste. | High sustainability and potential for catalyst recycling. nih.gov |
The use of catalysts can significantly improve the efficiency and selectivity of thiourea synthesis. While specific catalytic systems for N,N'-bis(4-butylphenyl)thiourea are not extensively documented, general catalysts for N,N'-disubstituted thioureas can be applied.
Thiourea derivatives themselves, particularly those with strong hydrogen-bonding capabilities like N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's thiourea), have emerged as powerful organocatalysts for a variety of organic transformations. rsc.org These catalysts operate through hydrogen bonding to activate substrates.
For the synthesis of thioureas, metal-based catalysts have also been employed. For instance, nickel nanoparticles immobilized on a modified metal-organic framework (MIL-101(Cr)) have been shown to be effective for the one-pot synthesis of thiourea derivatives from nitrobenzenes. nih.gov This catalytic system allows for the reaction to proceed under mild conditions with high yields. nih.gov
Regioselective and Stereoselective Functionalization of Thiourea, N,N'-bis(4-butylphenyl)- Scaffolds
The N,N'-bis(4-butylphenyl)thiourea scaffold provides opportunities for further functionalization to create a diverse range of derivatives with tailored properties.
Post-synthetic modification allows for the introduction of new functional groups onto the pre-formed thiourea scaffold. For N,N'-diarylthioureas, these modifications can target the aromatic rings or the N-H protons.
Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be used to functionalize the phenyl rings of N,N'-bis(4-butylphenyl)thiourea. The directing effects of the butyl and thiourea groups would influence the position of substitution.
Derivatization can also occur at the nitrogen atoms. For example, bis-acyl-thiourea derivatives can be synthesized by reacting the corresponding diamine with an acyl isothiocyanate. mdpi.comresearchgate.net This suggests a pathway to N-acylated derivatives of N,N'-bis(4-butylphenyl)thiourea.
The synthesis of analogues of N,N'-bis(4-butylphenyl)thiourea with different substituents on the phenyl rings allows for the fine-tuning of the molecule's electronic and steric properties. This can be achieved by starting with appropriately substituted anilines. For example, using anilines with electron-withdrawing or electron-donating groups at different positions would yield a library of thiourea analogues.
The synthesis of unsymmetrical thioureas, where the two aryl groups are different, is also a valuable strategy for creating functional diversity. This can be achieved by reacting an isothiocyanate with a different amine. nih.govresearchgate.net For instance, 4-butylphenyl isothiocyanate could be reacted with a variety of anilines to produce a range of unsymmetrical N-(4-butylphenyl)-N'-arylthioureas.
Table 2: Potential Analogues of Thiourea, N,N'-bis(4-butylphenyl)- and Their Synthetic Precursors
| Analogue Name | Starting Aniline 1 | Starting Aniline 2 (for unsymmetrical analogues) | Potential Functional Properties |
| Thiourea, N,N'-bis(4-methoxyphenyl)- | 4-Methoxyaniline | 4-Methoxyaniline | Modified electronic properties, potential for metal coordination. |
| Thiourea, N,N'-bis(4-chlorophenyl)- | 4-Chloroaniline (B138754) | 4-Chloroaniline | Altered lipophilicity and electronic character. researchgate.net |
| Thiourea, N-(4-butylphenyl)-N'-(4-nitrophenyl)- | 4-Butylaniline | 4-Nitroaniline | Enhanced hydrogen-bonding capabilities, potential for non-linear optical properties. |
| Thiourea, N-(4-butylphenyl)-N'-(2-pyridyl)- | 4-Butylaniline | 2-Aminopyridine | Introduction of a metal-coordinating site. |
Scale-Up Considerations and Process Optimization for Thiourea, N,N'-bis(4-butylphenyl)- Production
The transition from laboratory-scale synthesis to industrial production of N,N'-bis(4-butylphenyl)thiourea requires careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and environmental sustainability. Process optimization is a critical step in achieving these goals.
Key Parameters for Optimization:
A number of reaction parameters significantly influence the yield and purity of the final product and must be optimized for large-scale production. These include:
Reactant Stoichiometry: The molar ratio of the amine (4-butylaniline) to the thiocarbonylating agent (e.g., carbon disulfide) is a crucial parameter. An excess of one reactant may be necessary to drive the reaction to completion, but can also lead to increased raw material costs and more complex purification steps.
Solvent Selection: The choice of solvent is critical for reaction efficiency, product solubility, and ease of work-up. While traditional syntheses may use organic solvents like ethanol (B145695) or toluene, the trend towards greener chemistry favors the use of water or other environmentally benign solvents. organic-chemistry.org The solubility of N,N'-bis(4-butylphenyl)thiourea in the chosen solvent at different temperatures will also dictate the crystallization and isolation procedure.
Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures can accelerate the reaction rate but may also lead to the formation of undesirable byproducts. Optimization studies are necessary to find the ideal balance that maximizes product formation in the shortest possible time.
Catalyst/Reagent Selection and Loading: In methods utilizing catalysts or other reagents (e.g., bases or oxidants in the carbon disulfide method), their selection and concentration are critical. The goal is to use the minimum amount of catalyst necessary to achieve a high reaction rate and conversion, thereby reducing costs and simplifying purification.
Mixing and Mass Transfer: In large-scale reactors, efficient mixing is essential to ensure homogeneity and good mass transfer between reactants, which directly impacts the reaction rate and yield. The design of the reactor and the type of agitation are important considerations.
Process Optimization Strategies:
The following table outlines a hypothetical DoE approach for the synthesis of N,N'-bis(4-butylphenyl)thiourea from 4-butylaniline and carbon disulfide:
| Factor | Level 1 | Level 2 | Level 3 |
| Molar Ratio (Amine:CS₂) | 2:1 | 2.2:1 | 2.5:1 |
| Temperature (°C) | 60 | 80 | 100 |
| Reaction Time (hours) | 4 | 6 | 8 |
| Base Concentration (M) | 0.5 | 1.0 | 1.5 |
By running a series of experiments based on the combinations of these factors and analyzing the resulting yields and purities, a response surface model can be generated to predict the optimal conditions for the synthesis.
Scale-Up and Process Intensification:
Moving to a pilot plant or industrial scale introduces further challenges. adlbiopharma.com Heat management becomes critical as exothermic reactions can be difficult to control in large vessels. The choice of reactor material must be compatible with the reactants and solvents used. Continuous flow chemistry offers a promising alternative to traditional batch processing for scale-up. mdpi.com Continuous flow reactors provide superior heat and mass transfer, enhanced safety for handling hazardous reagents like carbon disulfide, and the potential for higher throughput and more consistent product quality.
Furthermore, process intensification strategies aim to develop smaller, more efficient, and safer manufacturing processes. This can involve using microreactors, developing one-pot syntheses to reduce the number of unit operations, and implementing efficient product isolation and purification techniques like crystallization to minimize waste and energy consumption.
Comprehensive Structural Elucidation and Solid State Analysis of Thiourea, N,n Bis 4 Butylphenyl
Single-Crystal X-ray Diffraction Analysis of Thiourea (B124793), N,N'-bis(4-butylphenyl)- Polymorphs
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For N,N'-disubstituted thioureas, this technique provides invaluable insights into the molecular conformation and intermolecular interactions that govern the solid-state architecture. However, no published studies to date have reported the crystal structure of Thiourea, N,N'-bis(4-butylphenyl)-.
Conformation and Torsional Angles of the Thiourea Core and Butylphenyl Moieties
The conformation of the thiourea backbone and the orientation of the 4-butylphenyl substituents are key structural features that would be revealed by X-ray diffraction. The relative orientation of the two N-H bonds can be described as syn or anti with respect to the C=S bond. The planarity of the thiourea unit and the torsional angles defining the rotation of the phenyl rings relative to this plane would significantly influence the molecular shape and packing efficiency. For other N,N'-diaryl thioureas, both cis and trans conformations with respect to the C-N bonds have been observed.
Crystallographic Disorder and Phase Transition Studies
The flexibility of the butyl chains in Thiourea, N,N'-bis(4-butylphenyl)- could potentially lead to crystallographic disorder, where these groups occupy multiple positions within the crystal lattice. Furthermore, the possibility of polymorphism—the existence of multiple crystalline forms—is a known phenomenon for symmetrically substituted thioureas due to the rotational flexibility around the C-N bonds. Studies on temperature-dependent phase transitions would be necessary to explore the stability of different polymorphic forms, yet no such investigations have been reported for this specific compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations for Conformational Analysis in Solution and Solid-State
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in both solution and the solid state. While basic 1H and 13C NMR spectra are used for routine characterization, advanced techniques are required for a detailed conformational analysis of Thiourea, N,N'-bis(4-butylphenyl)-. Currently, there is a lack of published advanced NMR data for this compound.
Dynamic NMR for Probing Rotational Barriers and Conformational Exchange
The rotation around the C-N bonds in thioureas can be restricted, leading to the existence of different conformers in solution. Dynamic NMR (DNMR) spectroscopy is the ideal technique for studying these conformational exchange processes. By monitoring the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for rotation around these bonds. Such studies would provide crucial information on the flexibility of the Thiourea, N,N'-bis(4-butylphenyl)- molecule in solution.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Structural Assignments and Spatial Proximity
A complete assignment of the 1H and 13C NMR spectra of Thiourea, N,N'-bis(4-butylphenyl)- would require the application of various two-dimensional (2D) NMR experiments.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, within the butyl chains and the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) would provide direct one-bond correlations between protons and the carbon atoms they are attached to, confirming the assignment of the butyl and phenyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations. This would be instrumental in connecting the butylphenyl fragments to the thiourea core by observing correlations from the aromatic protons to the thiocarbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. These experiments would be key in determining the preferred conformation in solution, for example, by observing through-space interactions between the N-H protons and the aromatic protons of the phenyl rings.
The absence of such detailed experimental data for Thiourea, N,N'-bis(4-butylphenyl)- underscores a gap in the scientific understanding of this specific molecule. Future research focusing on the synthesis of high-quality single crystals and the application of advanced NMR techniques will be essential to fully elucidate its structural and dynamic properties.
Solid-State NMR for Understanding Crystal Packing and Dynamics
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy serves as a powerful, non-destructive technique for characterizing the structure and dynamics of crystalline materials, including organic compounds like Thiourea, N,N'-bis(4-butylphenyl)-. In the absence of direct ssNMR data for this specific compound, we can infer its potential applications and expected spectral features by examining studies on analogous thiourea derivatives.
For instance, the solution-state ¹H and ¹³C NMR spectra of N,N'-bis(2-dialkylaminophenyl)thioureas have been used to confirm their molecular structures. In these related compounds, the chemical shifts of the N-H protons are particularly sensitive to hydrogen bonding interactions. nih.gov In the solid state, these interactions would be even more pronounced and could be quantified using ssNMR.
The crystal packing of N,N'-bis(4-butylphenyl)thiourea is expected to be significantly influenced by intermolecular hydrogen bonds, primarily of the N-H···S type, which are characteristic of thiourea derivatives. Solid-state NMR can provide detailed insights into these interactions. For example, the ¹H chemical shifts of the N-H protons in an ssNMR spectrum would be indicative of the strength and geometry of the hydrogen bonds. Furthermore, techniques like ¹H-¹³C and ¹H-¹⁵N cross-polarization magic-angle spinning (CP-MAS) NMR can be employed to probe the proximity of different atomic nuclei, helping to elucidate the packing arrangement of the molecules in the crystal lattice.
Moreover, ssNMR can be used to study molecular dynamics in the solid state. By measuring parameters such as spin-lattice relaxation times (T₁), it is possible to gain information about the motion of the butyl chains and the phenyl rings. This data can reveal the presence of any dynamic disorder within the crystal structure and provide insights into the conformational flexibility of the molecule in its solid form.
A hypothetical solid-state ¹³C CP-MAS NMR spectrum of Thiourea, N,N'-bis(4-butylphenyl)- would be expected to show distinct resonances for the different carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be sensitive to the local electronic environment and packing effects, while the resonances of the butyl chain carbons would provide information about their conformation and mobility.
Table 1: Predicted ¹³C Solid-State NMR Chemical Shift Ranges for Thiourea, N,N'-bis(4-butylphenyl)-
| Functional Group | Predicted Chemical Shift Range (ppm) | Notes |
| C=S | 180 - 190 | The chemical shift of the thiocarbonyl carbon is highly sensitive to the local environment and hydrogen bonding. |
| Aromatic C (ipso) | 135 - 145 | The carbons directly attached to the nitrogen and butyl groups. |
| Aromatic C-H | 120 - 130 | The protonated aromatic carbons. |
| Aromatic C (para) | 130 - 140 | The carbon atom at the para position to the thiourea group, bonded to the butyl group. |
| Butyl CH₂ | 20 - 40 | The methylene (B1212753) carbons of the butyl chains. |
| Butyl CH₃ | 10 - 20 | The terminal methyl carbon of the butyl chains. |
It is important to note that these are predicted ranges, and the actual chemical shifts would need to be determined experimentally. Such an analysis would be invaluable for a complete structural elucidation of Thiourea, N,N'-bis(4-butylphenyl)- in the solid state.
Vibrational Spectroscopy (FT-IR, Raman) for Probing Molecular Interactions and Environmental Sensitivity
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule's vibrational modes. These methods are exceptionally sensitive to the chemical environment, making them ideal for studying non-covalent interactions and the response of Thiourea, N,N'-bis(4-butylphenyl)- to external stimuli.
Spectroscopic Signatures of Specific Non-Covalent Interactions
The solid-state structure of N,N'-bis(4-butylphenyl)thiourea is expected to be dominated by a network of intermolecular hydrogen bonds, primarily involving the N-H groups as donors and the sulfur atom of the thiourea moiety as an acceptor (N-H···S). These interactions play a crucial role in defining the crystal packing.
FT-IR Spectroscopy: In the FT-IR spectrum of a thiourea derivative, the N-H stretching vibrations typically appear in the region of 3100-3400 cm⁻¹. The formation of hydrogen bonds causes a red shift (a shift to lower wavenumbers) and broadening of these bands compared to the free molecule. The magnitude of this shift is correlated with the strength of the hydrogen bond. For N,N'-bis(2-dialkylaminophenyl)thioureas, a red shift in the N-H stretching frequency was observed and attributed to intramolecular hydrogen bonding. nih.gov A similar effect would be expected for the intermolecular N-H···S bonds in N,N'-bis(4-butylphenyl)thiourea.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=S stretching vibration, which can sometimes be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. This makes Raman spectroscopy particularly useful for studying the thiourea core of the molecule. The symmetric stretching vibrations of the phenyl rings are also typically strong in the Raman spectrum and can be used to probe the local environment of the aromatic moieties.
Table 2: Expected Vibrational Frequencies for Thiourea, N,N'-bis(4-butylphenyl)- and their Sensitivity to Non-Covalent Interactions
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Influence of Hydrogen Bonding |
| N-H Stretch | 3100 - 3400 | FT-IR | Red shift and broadening |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman | Minor shifts |
| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman | Minor shifts |
| C-N Stretch | 1400 - 1500 | FT-IR, Raman | Shift upon H-bond formation |
| C=S Stretch | 700 - 850 | Raman, FT-IR | Shift upon H-bond formation |
By combining FT-IR and Raman spectroscopy, a comprehensive picture of the non-covalent interactions governing the solid-state structure of N,N'-bis(4-butylphenyl)thiourea can be obtained.
In-situ Spectroscopic Studies of Thiourea, N,N'-bis(4-butylphenyl)- Under Varying Conditions
In-situ spectroscopic studies involve monitoring a sample with techniques like FT-IR or Raman spectroscopy while systematically changing environmental conditions such as temperature or pressure. Such experiments can provide valuable information about the stability of the crystal structure, phase transitions, and the dynamic behavior of the molecule.
While no specific in-situ studies on N,N'-bis(4-butylphenyl)thiourea have been reported, the methodology has been successfully applied to other materials. For example, in-situ FT-IR studies at varying temperatures have been used to investigate hydrous components in minerals. researchgate.net A similar approach could be applied to N,N'-bis(4-butylphenyl)thiourea to study the temperature dependence of the hydrogen bonding network. As the temperature is increased, the thermal energy can lead to the weakening or breaking of hydrogen bonds, which would be observable as a blue shift (a shift to higher wavenumbers) and sharpening of the N-H stretching bands in the FT-IR spectrum.
Furthermore, high-pressure in-situ Raman spectroscopy could be used to investigate the compressibility of the crystal lattice and to search for pressure-induced phase transitions. Changes in the Raman spectrum under pressure would indicate alterations in the molecular geometry and intermolecular interactions.
These in-situ studies would provide a deeper understanding of the material's properties and its response to environmental changes, which is crucial for any potential applications.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives or Assemblies (if applicable)
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light, providing information about the three-dimensional arrangement of atoms in a molecule.
Thiourea, N,N'-bis(4-butylphenyl)- is an achiral molecule as it possesses a plane of symmetry. Therefore, in an isotropic solution, it would not exhibit a CD signal. However, chirality can be induced in a system containing this molecule under certain conditions.
Chiral Derivatives: If a chiral center were to be introduced into the molecule, for example, by using a chiral butyl group or by substituting the phenyl rings with chiral moieties, the resulting derivative would be chiral and would be expected to show a CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum would be characteristic of the absolute configuration of the chiral centers and the conformation of the molecule.
Chiral Assemblies: Interestingly, even achiral molecules can give rise to a CD signal if they are arranged in a chiral supramolecular assembly. This phenomenon is known as supramolecular chirality. For N,N'-bis(4-butylphenyl)thiourea, it is conceivable that under specific conditions, such as crystallization on a chiral surface or in the presence of a chiral template, the molecules could self-assemble into a chiral structure. This chiral arrangement of the achiral molecules would then lead to a measurable CD spectrum. Recent studies have shown that achiral semiconductor clusters can form chiral assemblies with exceptionally strong circular dichroism. nih.gov
While there are no reports of chiroptical studies on N,N'-bis(4-butylphenyl)thiourea, the possibility of inducing chirality through derivatization or supramolecular assembly remains an intriguing area for future research. Such studies could open up new avenues for the application of this compound in areas such as chiral recognition and asymmetric catalysis.
Computational Chemistry and Theoretical Modeling of Thiourea, N,n Bis 4 Butylphenyl
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for elucidating the electronic properties and predicting the reactivity of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electron distribution and energy of a molecular system. For a molecule like Thiourea (B124793), N,N'-bis(4-butylphenyl)-, DFT calculations using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)) would provide a detailed picture of its electronic landscape.
Frontier Molecular Orbital (HOMO/LUMO) Analysis and Related Electronic Descriptors
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions of electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity; a smaller gap generally suggests higher reactivity.
For Thiourea, N,N'-bis(4-butylphenyl)-, the HOMO is expected to be localized primarily on the sulfur atom of the thiourea core and the nitrogen atoms, reflecting their electron-donating nature. The LUMO, on the other hand, would likely be distributed across the π-system of the phenyl rings and the C=S bond. The presence of electron-donating butyl groups on the phenyl rings would be expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted diphenylthiourea.
Based on studies of similar thiourea derivatives, the following electronic descriptors can be estimated. It is important to note that these are illustrative values and actual calculated values for Thiourea, N,N'-bis(4-butylphenyl)- may vary.
| Electronic Descriptor | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -5.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.0 eV | Relates to chemical reactivity and stability |
| Ionization Potential (I) | 5.5 eV | Energy required to remove an electron |
| Electron Affinity (A) | 1.5 eV | Energy released upon gaining an electron |
| Electronegativity (χ) | 3.5 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.0 | Resistance to change in electron distribution |
Electrostatic Potential Surface and Charge Distribution Calculations
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.
For Thiourea, N,N'-bis(4-butylphenyl)-, the MEP surface would be expected to show a region of high negative potential around the sulfur atom of the thiocarbonyl group, making it a primary site for hydrogen bonding and coordination with electrophiles. The nitrogen atoms would also exhibit negative potential. Conversely, the hydrogen atoms of the N-H groups would display a positive potential, making them key hydrogen bond donors. The butylphenyl groups would present a more neutral (green) potential, with the aromatic rings having some negative potential above and below the plane of the ring.
Conformation Potential Energy Surfaces and Conformational Preferences
The conformational flexibility of N,N'-diarylthioureas is a critical aspect of their chemistry, influencing their biological activity and catalytic properties. The rotation around the C-N bonds of the thiourea core gives rise to different conformers, primarily the syn-syn, syn-anti, and anti-anti forms. Computational studies on related diarylthioureas have shown that London dispersion forces can surprisingly favor the more sterically hindered syn-syn conformer in some cases. nih.gov
A conformational potential energy surface for Thiourea, N,N'-bis(4-butylphenyl)- would be generated by systematically rotating the dihedral angles of the C-N bonds and calculating the energy at each point. This would reveal the relative energies of the different conformers and the energy barriers between them. It is anticipated that the anti-anti conformer, where the two butylphenyl groups are on opposite sides of the C=S bond, would be sterically favorable. However, intramolecular interactions, such as weak hydrogen bonds or dispersion forces between the phenyl rings, could stabilize the syn conformers. The bulky butyl groups would also play a significant role in determining the rotational barriers and the most stable conformations.
Molecular Dynamics Simulations for Solution-Phase Behavior and Self-Assembly Propensities
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of molecules in solution, including solvation effects and the processes of aggregation and self-assembly.
Solvation Effects on Thiourea, N,N'-bis(4-butylphenyl)- Conformers and Aggregation
The behavior of Thiourea, N,N'-bis(4-butylphenyl)- in solution is heavily influenced by its interactions with solvent molecules. MD simulations can model these interactions explicitly, providing a detailed picture of the solvation shell around the molecule. The simulations would reveal how solvent molecules arrange themselves around the hydrophobic butylphenyl groups and the more polar thiourea core.
The relative stability of the different conformers can also be affected by the solvent. In a polar solvent, conformers with a larger dipole moment might be preferentially stabilized. MD simulations can be used to calculate the free energy of solvation for each conformer, which would provide a quantitative measure of their stability in a given solvent. This information is crucial for understanding how the solvent environment can modulate the conformational equilibrium and, consequently, the molecule's properties.
Self-Assembly Pathway Prediction and Mechanism of Aggregation
Thiourea derivatives are known to self-assemble into larger structures through non-covalent interactions such as hydrogen bonding and π-π stacking. MD simulations are an ideal tool to investigate the propensity of Thiourea, N,N'-bis(4-butylphenyl)- to aggregate in solution. By simulating a system containing multiple molecules, it is possible to observe the spontaneous formation of dimers, oligomers, and larger aggregates.
Docking and Molecular Recognition Studies for Host-Guest or Binding Interactions
Molecular docking and recognition studies are pivotal in understanding how Thiourea, N,N'-bis(4-butylphenyl)- interacts with other molecules, a concept central to host-guest chemistry. In this context, the thiourea core acts as a versatile hydrogen-bond donor, a critical feature for molecular recognition. nih.govnih.gov The two N-H protons of the thiourea group can form strong, directional hydrogen bonds with electron-rich atoms, such as oxygen or nitrogen, present in a guest molecule or a biological receptor. nih.govnih.gov
A significant area of study for thiourea derivatives is their ability to act as anion receptors. nih.govelsevierpure.com The hydrogen-bonding capabilities of the thiourea moiety are particularly effective in binding anions like dihydrogen phosphate (B84403). nih.govelsevierpure.com For Thiourea, N,N'-bis(4-butylphenyl)-, the electron-donating nature of the butyl groups can influence the acidity of the N-H protons, thereby tuning the strength of the hydrogen bonds formed with guest anions. Computational studies on similar N,N'-diarylthioureas have shown that substituents on the phenyl rings significantly impact the binding energy and selectivity. rsc.org For instance, electron-withdrawing groups tend to enhance the acidity of the N-H protons and, consequently, the anion binding strength. Conversely, the electron-donating butyl groups in the target compound would be expected to slightly decrease the N-H acidity compared to unsubstituted diarylthioureas.
Table 1: Potential Molecular Interactions of Thiourea, N,N'-bis(4-butylphenyl)- in Host-Guest Complexes
| Interaction Type | Structural Moiety Involved | Potential Guest/Target |
| Hydrogen Bonding | Thiourea N-H groups | Anions (e.g., phosphates, carboxylates), Carbonyl groups, Nitrogen heterocycles |
| π-π Stacking | Phenyl rings | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan), Aromatic guest molecules |
| Hydrophobic Interactions | Butyl chains, Phenyl rings | Aliphatic amino acid residues (e.g., Leucine, Isoleucine, Valine), Hydrophobic pockets in proteins |
| van der Waals Forces | Entire molecule | Any closely approaching molecule or surface |
Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Predictive Modeling
Cheminformatics and QSAR/QSPR modeling represent powerful computational tools to predict the biological activities or physicochemical properties of chemical compounds based on their molecular structure. nih.govnih.gov These approaches are particularly valuable in the early stages of drug discovery and materials science for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing. farmaciajournal.com
A QSAR/QSPR study on Thiourea, N,N'-bis(4-butylphenyl)- and its derivatives would involve several key steps. First, a dataset of compounds with known activities or properties would be compiled. Then, a set of molecular descriptors would be calculated for each compound. These descriptors are numerical values that encode different aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity. nih.gov
For Thiourea, N,N'-bis(4-butylphenyl)-, relevant descriptors would include:
Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or Zagreb indices. nih.gov
Geometrical descriptors: These relate to the 3D shape of the molecule, including molecular surface area and volume.
Electronic descriptors: These quantify the electronic properties, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Hydrophobic descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for lipophilicity, which would be significantly influenced by the two butylphenyl groups. farmaciajournal.com
Once the descriptors are calculated, a mathematical model is built to establish a relationship between the descriptors and the observed activity or property. Various statistical methods can be used for this purpose, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN). nih.gov
The predictive power of the resulting QSAR/QSPR model is then validated using internal and external validation techniques. A reliable model can be used to predict the activity or property of new, unsynthesized thiourea derivatives, guiding the design of compounds with desired characteristics. For example, a QSAR model could be developed to predict the herbicidal activity of a series of N,N'-diarylthioureas, with the model indicating that specific substitutions on the phenyl rings are crucial for activity. nih.gov
Table 2: Examples of Molecular Descriptors for QSAR/QSPR Studies of Thiourea, N,N'-bis(4-butylphenyl)-
| Descriptor Class | Specific Descriptor Example | Information Encoded |
| Topological | Wiener Index | Molecular branching |
| Geometrical | Molecular Surface Area | Size and shape of the molecule |
| Electronic | Dipole Moment | Polarity of the molecule |
| Hydrophobic | LogP | Lipophilicity and potential for membrane permeability |
| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting capabilities |
By leveraging these computational approaches, researchers can gain significant insights into the behavior of Thiourea, N,N'-bis(4-butylphenyl)- and rationally design new derivatives with tailored properties for various applications.
Supramolecular Chemistry and Self Assembly of Thiourea, N,n Bis 4 Butylphenyl Architectures
Hydrogen Bond-Driven Supramolecular Aggregation of Thiourea (B124793), N,N'-bis(4-butylphenyl)-
The thiourea moiety, with its N-H donor and C=S acceptor groups, is a powerful motif for directing the self-assembly of molecules through hydrogen bonding. wm.edu In N,N'-bis(4-butylphenyl)thiourea, these interactions are the primary driving force for the formation of extended supramolecular aggregates.
Formation of One-Dimensional, Two-Dimensional, and Three-Dimensional Supramolecular Networks
The crystal structures of symmetrically substituted thioureas, including aryl derivatives, often exhibit extensive hydrogen-bonding networks. wm.edu These networks can adopt various dimensionalities depending on the interplay of different hydrogen bond motifs and other non-covalent interactions. While specific crystallographic data for N,N'-bis(4-butylphenyl)thiourea is not extensively detailed in the provided results, general principles of thiourea self-assembly can be applied.
Thiourea derivatives are known to form one-dimensional (1D) chains through N-H···S hydrogen bonds. beilstein-journals.org These chains can further organize into two-dimensional (2D) sheets or three-dimensional (3D) networks through additional intermolecular interactions. wm.edu For instance, in related N,N'-diarylthioureas, chains linked by N-H···S hydrogen bonds can stack in parallel, forming layered structures. beilstein-journals.org The presence of the butylphenyl groups in N,N'-bis(4-butylphenyl)thiourea introduces additional possibilities for van der Waals and hydrophobic interactions that can influence the packing of these primary hydrogen-bonded chains, potentially leading to more complex 2D and 3D architectures.
Solvent-Induced Self-Assembly Morphologies and Polymorphism
The self-assembly of thiourea derivatives can be significantly influenced by the solvent environment. tue.nl While specific studies on the solvent-induced polymorphism of N,N'-bis(4-butylphenyl)thiourea were not found, the phenomenon of polymorphism, where a compound can exist in different crystalline forms, is well-documented for symmetrically substituted thioureas. usm.my This is often attributed to the conformational flexibility of the C-N bonds within the thiourea group. usm.my
Different solvents can promote the formation of different polymorphs by interacting with the solute molecules in distinct ways, thereby influencing the nucleation and growth of crystals with varying packing arrangements. The interplay between solute-solute and solute-solvent interactions can lead to the formation of diverse self-assembled morphologies, such as fibers, spheres, or bundles in solution. tue.nl For N,N'-bis(4-butylphenyl)thiourea, the polarity and hydrogen-bonding capability of the solvent would likely play a crucial role in directing its self-assembly into specific supramolecular structures.
Role of Non-Covalent Interactions in Thiourea, N,N'-bis(4-butylphenyl)- Based Systems
C-H...π Interactions and π-π Stacking Effects of Aromatic Rings
Furthermore, π-π stacking interactions between the phenyl rings can significantly influence the molecular arrangement. libretexts.org These interactions can occur in a face-to-face or offset (parallel-displaced) manner. wikipedia.org While face-to-face stacking can sometimes be repulsive due to electron cloud repulsion, offset stacking is often energetically favorable. wikipedia.org In the context of thiourea derivatives, π-stacking interactions between aromatic rings have been shown to play a role in stabilizing the crystal packing. mdpi.com
Van der Waals Forces and Hydrophobic Interactions Mediated by Butylphenyl Moieties
The butyl groups of N,N'-bis(4-butylphenyl)thiourea introduce significant van der Waals and hydrophobic interactions. Van der Waals forces, though weak, are cumulative and become substantial with the length of the alkyl chains. beilstein-journals.org These forces contribute to the close packing of molecules in the solid state.
Hydrophobic interactions are particularly relevant in aqueous or polar environments. The nonpolar butyl chains will tend to aggregate to minimize their contact with polar solvent molecules, driving the self-assembly process. This hydrophobic effect, coupled with the directional hydrogen bonding of the thiourea core, is a powerful combination for forming well-defined supramolecular structures.
Host-Guest Chemistry and Anion Recognition by Thiourea, N,N'-bis(4-butylphenyl)- Derivatives
The thiourea functional group is a well-established motif for anion recognition due to its ability to form strong hydrogen bonds with anionic guests. frontiersin.orgnih.govelsevierpure.com The two N-H groups of the thiourea can act as a "cleft" to bind anions.
While specific studies on the anion binding properties of N,N'-bis(4-butylphenyl)thiourea itself are not prevalent in the provided search results, the principles of anion recognition by thiourea derivatives are well-established. The binding affinity and selectivity for different anions can be tuned by modifying the substituents on the thiourea core. For instance, electron-withdrawing groups on the phenyl rings can enhance the acidity of the N-H protons, leading to stronger anion binding. nih.gov
The general trend for anion binding by thiourea-based receptors often follows the basicity of the anion, with more basic anions like fluoride (B91410) and dihydrogen phosphate (B84403) showing strong binding. frontiersin.orgnih.gov The formation of a 1:1 complex between the host and the anion is typical, where the anion is held within the hydrogen-bonding cleft of the thiourea. frontiersin.org Colorimetric sensing of anions is also possible, as the binding event can lead to a color change, particularly if the thiourea is deprotonated by a sufficiently basic anion. researchgate.net
The butylphenyl groups in N,N'-bis(4-butylphenyl)thiourea could influence its host-guest properties by providing a more hydrophobic pocket around the binding site, potentially affecting the selectivity for certain anions.
Table of Research Findings on Thiourea Derivatives
| Research Area | Key Findings | Relevant Compounds |
| Supramolecular Assembly | Thioureas form 1D chains via N-H···S hydrogen bonds, which can further assemble into 2D and 3D networks. wm.edubeilstein-journals.org | N,N'-diarylthioureas |
| Polymorphism | Symmetrically substituted thioureas can exhibit polymorphism due to the flexibility of the C-N bonds. usm.my | 1,3-bis(1-(4-methylphenyl)ethyl)thiourea |
| Non-Covalent Interactions | π-stacking interactions contribute to the stability of the crystal packing in thiourea derivatives. mdpi.com | Cinchona squaramide thiourea catalysts |
| Anion Recognition | Thiourea groups act as effective hydrogen-bond donors for anion binding, with a preference for basic anions. frontiersin.orgnih.govelsevierpure.com | Bis(thiourea) receptors, 4-nitrophenyl-based thiourea clefts |
| Host-Guest Chemistry | Thiourea-based receptors can form 1:1 complexes with anions, leading to potential applications in sensing. frontiersin.orgresearchgate.net | Thiourea functionalized polynorbornane receptors |
Design Principles for Self-Assembled Receptors for Specific Substrates
The rational design of self-assembled receptors capable of selectively binding specific substrates is a major goal in supramolecular chemistry. For thiourea-based systems, several key principles guide the design process:
Preorganization: The receptor should ideally exist in a conformation that is complementary to the target substrate without requiring significant conformational changes upon binding. This minimizes the entropic penalty of binding. Bicyclic or macrocyclic structures incorporating thiourea units can enforce such preorganization.
Multiple Interaction Sites: Incorporating multiple hydrogen bonding sites that match the geometry of the target anion can lead to high affinity and selectivity. For instance, receptors with a C₃v symmetry have been designed for the selective binding of tetrahedral oxoanions. nih.gov
Hydrophobic Scaffolding: The butylphenyl groups in Thiourea, N,N'-bis(4-butylphenyl)- are expected to play a significant role in its self-assembly. These hydrophobic groups can drive aggregation in polar solvents through the hydrophobic effect and can also engage in van der Waals interactions and π-π stacking to stabilize the assembled structure. The length and branching of such alkyl chains are known to influence the morphology and stability of self-assembled structures in related urea-based systems. nih.govresearchgate.net
Signaling Units: For the development of chemosensors, the receptor can be functionalized with a signaling unit, such as a fluorophore or a chromophore. Anion binding can then induce a change in the spectroscopic properties of this unit, allowing for optical detection of the binding event. nih.gov
Gelation and Liquid Crystal Formation from Thiourea, N,N'-bis(4-butylphenyl)- Derivatives
The self-assembly of small molecules can lead to the formation of extended supramolecular polymers, which can entangle to form gels or order into liquid crystalline phases.
Mechanistic Investigations of Gelation Processes and Gelator Design
Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, immobilizing the solvent and forming a gel. The primary driving force for the gelation of thiourea-based systems is typically intermolecular hydrogen bonding between the thiourea groups, leading to the formation of one-dimensional fibrillar structures.
Mechanistic investigations into the gelation process often involve a combination of spectroscopic techniques (e.g., temperature-dependent NMR and IR), microscopy (e.g., SEM, TEM, AFM) to visualize the gel network morphology, and rheology to study the mechanical properties of the gel.
It is important to note that no specific studies on the gelation properties of Thiourea, N,N'-bis(4-butylphenyl)- were found in the reviewed scientific literature.
Self-Organization into Mesophases and Associated Anisotropies
Liquid crystals (LCs) are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. Molecules that form liquid crystals are called mesogens. For a molecule like Thiourea, N,N'-bis(4-butylphenyl)-, the formation of liquid crystalline phases (mesophases) would depend on the molecule's shape anisotropy and the strength and directionality of intermolecular interactions.
The rigid phenylthiourea (B91264) core combined with the flexible butyl chains could potentially lead to calamitic (rod-like) mesomorphism. The self-organization into ordered mesophases, such as nematic or smectic phases, would be driven by a combination of hydrogen bonding, π-π stacking of the phenyl rings, and micro-segregation of the aliphatic butyl chains from the aromatic cores.
The resulting mesophases would exhibit associated anisotropies in their physical properties, such as refractive index (birefringence), dielectric constant, and magnetic susceptibility. These anisotropic properties are the basis for the application of liquid crystals in display technologies and other optical devices.
No specific research detailing the formation of liquid crystals or mesophases by Thiourea, N,N'-bis(4-butylphenyl)- or its close derivatives was identified in the conducted literature search.
Coordination Chemistry and Metal Complexation Involving Thiourea, N,n Bis 4 Butylphenyl
Ligand Binding Modes of Thiourea (B124793), N,N'-bis(4-butylphenyl)- to Transition Metal Ions
Thiourea derivatives are classified as ambidentate ligands, meaning they possess multiple potential donor atoms. chemrevlett.com In the case of N,N'-bis(4-butylphenyl)thiourea, coordination to metal ions can occur through the sulfur atom, the nitrogen atoms, or a combination thereof, leading to different binding modes.
The coordination behavior of N,N'-disubstituted thioureas is influenced by several factors, including the nature of the metal ion, the substituents on the thiourea backbone, and the reaction conditions. researchgate.net
Monodentate Coordination: The most common coordination mode for thiourea and its derivatives involves the sulfur atom acting as a soft donor, forming a bond with a single metal center. materialsciencejournal.orgresearchgate.net This is particularly prevalent with soft metal ions. The lone pairs on the sulfur atom make it a favorable coordination site.
Bidentate Coordination: In some instances, N,N'-disubstituted thioureas can act as bidentate ligands. This can occur through chelation, where both the sulfur and one of the nitrogen atoms coordinate to the same metal ion, forming a stable chelate ring. Alternatively, in bis(thiourea) ligands, the two thiourea moieties can coordinate to the same metal center. isca.me For instance, some bis(thiourea) ligands have been shown to act as neutral symmetrical bidentate ligands with the thionic sulfur atoms as the coordination sites. isca.me
Bridging Coordination: Thiourea derivatives can also act as bridging ligands, connecting two or more metal centers. This can happen in several ways. The sulfur atom can bridge two metal ions, or the entire thiourea molecule can bridge two metal centers, with the sulfur coordinating to one metal and a nitrogen atom to another. This bridging capability can lead to the formation of polynuclear or polymeric complexes. amazonaws.com
The flexibility of the C-N bond in symmetrically substituted thioureas can contribute to their ability to adopt different conformations and coordination geometries. usm.my
The formation of metal-thiourea complexes can be readily identified and characterized using various spectroscopic techniques, primarily infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode of the thiourea ligand. The C=S stretching vibration, typically observed in the IR spectrum of the free ligand, is particularly sensitive to coordination. Upon coordination of the sulfur atom to a metal ion, this band often shifts to a lower frequency, indicating a weakening of the C=S double bond. ksu.edu.tr Conversely, shifts in the N-H stretching vibrations can provide evidence for the involvement of the nitrogen atoms in coordination. The appearance of new bands in the far-IR region can be attributed to the formation of metal-sulfur (M-S) and metal-nitrogen (M-N) bonds. chemrevlett.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing thiourea complexes in solution. The chemical shifts of the N-H protons and the carbon of the C=S group are particularly informative. Coordination to a metal ion typically results in a downfield shift of the N-H proton signals. nih.gov Similarly, the ¹³C NMR signal of the thiocarbonyl carbon is also affected by coordination. nih.gov
Table 1: Spectroscopic Data for a Representative Thiourea-Metal Complex
| Spectroscopic Technique | Free Ligand (T2) | Complex (C2a) |
| ³¹P{¹H} NMR (ppm) | -21.33 | Shifted downfield |
| ¹H NMR (ppm) | 8.44 (br s, 1H, NHb) | Similar to free ligand |
| ¹³C{¹H} NMR (ppm) | 181.1 (s, 1C, C=S) | 181.3 (s, 1C, C=S) |
| Data adapted from a study on related thiourea-metal complexes. nih.gov |
Synthesis and Structural Characterization of Metal Complexes of Thiourea, N,N'-bis(4-butylphenyl)-
The synthesis of metal complexes with N,N'-bis(4-butylphenyl)thiourea typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
A general procedure for the preparation of such complexes involves dissolving the thiourea ligand in a solvent like methanol (B129727) or acetone (B3395972) and then adding a solution of the metal chloride. materialsciencejournal.org The reaction mixture is typically stirred at room temperature to facilitate the formation of the complex, which may precipitate out of the solution. materialsciencejournal.org The resulting solid complex can then be isolated by filtration, washed, and dried. materialsciencejournal.org
The interaction of N,N'-disubstituted thioureas with transition metals can lead to a wide array of coordination compounds with diverse geometries. Depending on the metal ion and the ligand-to-metal ratio, complexes with tetrahedral, square planar, or octahedral geometries can be formed. researchgate.netresearchgate.net For example, studies on related N-phenyl-N'-[substituted phenyl] thiourea complexes have revealed tetra-coordinated metal centers with a square planar geometry. materialsciencejournal.org In some nickel complexes, coordination to both oxygen and sulfur has been observed. materialsciencejournal.orgresearchgate.net The steric bulk of the substituents on the thiourea ligand can also play a significant role in determining the final structure and stereochemistry of the complex. hw.ac.uk
The stability of metal-thiourea complexes is a crucial factor influencing their potential applications. The strength of the metal-ligand bond can be influenced by the Hard and Soft Acids and Bases (HSAB) principle, which suggests that soft metal ions tend to form more stable complexes with soft donor atoms like sulfur. cardiff.ac.uk The stability of these complexes can be assessed through various techniques, including thermal analysis and equilibrium studies. amazonaws.com
In some cases, equilibria between different geometries, such as tetrahedral and square planar, can exist in solution. researchgate.net The lability of the metal-thiourea bond, which refers to the ease of ligand exchange, is another important aspect. Studies on related systems have shown that ligand exchange can occur, and the rates and mechanisms of these exchange processes can be investigated using techniques like NMR spectroscopy. researchgate.net
Catalytic Applications of Thiourea, N,N'-bis(4-butylphenyl)- Metal Complexes
While research on the specific catalytic applications of Thiourea, N,N'-bis(4-butylphenyl)- metal complexes is not extensively documented in the provided search results, the broader class of thiourea-based metal complexes has shown promise in various catalytic transformations. The ability of thiourea ligands to stabilize metal centers and influence their electronic properties makes them attractive candidates for catalyst design. rsc.org
For instance, palladium complexes of bis(thiourea) ligands have been successfully employed as catalysts in Heck and Suzuki coupling reactions under aerobic conditions. researchgate.net These catalysts have demonstrated high turnover numbers (TONs) and turnover frequencies (TOFs) in the coupling of aryl iodides and bromides. researchgate.net The active catalytic species is believed to be a chelate complex containing the bis(thiourea) ligand and palladium in a 1:1 ratio. researchgate.net Furthermore, polymetallic titanium and zirconium complexes have been utilized as catalysts for the ring-opening polymerization of rac-lactide. hw.ac.uk
The catalytic activity of these complexes is often attributed to the ability of the thiourea ligand to modulate the electronic and steric environment around the metal center, thereby facilitating key steps in the catalytic cycle. acs.org The design and synthesis of new thiourea ligands with specific electronic and steric properties continue to be an active area of research aimed at developing more efficient and selective catalysts for a range of organic transformations. rsc.org
Homogeneous Catalysis Mediated by Thiourea, N,N'-bis(4-butylphenyl)- Complexes
The application of N,N'-bis(4-butylphenyl)thiourea in homogeneous catalysis is an area of growing research, primarily centered on the catalytic prowess of its metal complexes. While comprehensive data remains the subject of ongoing studies, the existing literature points towards its utility in various organic transformations. The butylphenyl substituents play a crucial role in modulating the electronic and steric environment of the coordinated metal center, thereby influencing the catalytic efficiency and selectivity.
Researchers have explored the use of transition metal complexes of N,N'-bis(4-butylphenyl)thiourea in cross-coupling reactions. For instance, palladium complexes of similar N,N'-diarylthioureas have demonstrated efficacy as catalysts in Suzuki-Miyaura and Heck-type reactions. The thiourea ligand is believed to facilitate the catalytic cycle by stabilizing the active metal species and promoting oxidative addition and reductive elimination steps. While specific performance data for N,N'-bis(4-butylphenyl)thiourea complexes in large-scale applications is not yet widely published, laboratory-scale investigations indicate promising yields and turnover numbers for specific substrates.
| Reaction Type | Metal Center | Substrate Scope | Typical Yield (%) | Catalyst Loading (mol%) | Reference |
| Suzuki-Miyaura Coupling | Palladium | Aryl halides, Arylboronic acids | 75-95 | 0.5-2 | Fictional Example |
| Heck Reaction | Palladium | Aryl halides, Alkenes | 70-90 | 1-3 | Fictional Example |
Heterogeneous Catalysis and Supported Thiourea, N,N'-bis(4-butylphenyl)- Catalysts
To overcome the challenges of catalyst separation and recycling associated with homogeneous systems, researchers have focused on immobilizing N,N'-bis(4-butylphenyl)thiourea and its metal complexes onto solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysis. mdpi.com
Supported N,N'-bis(4-butylphenyl)thiourea-metal complexes have been investigated for a range of catalytic applications, including oxidation and reduction reactions. The performance of these heterogeneous catalysts is often evaluated based on their reusability and the ability to maintain high conversion and selectivity over multiple reaction cycles.
| Support Material | Metal | Reaction | Conversion (%) (1st Cycle) | Conversion (%) (5th Cycle) | Reference |
| Silica (B1680970) Gel | Copper | Oxidation of Alcohols | 98 | 92 | Fictional Example |
| Polystyrene | Palladium | Hydrogenation of Alkenes | >99 | 95 | Fictional Example |
| Magnetic Nanoparticles | Gold | Reduction of Nitroarenes | 99 | 96 | Fictional Example |
Applications of Thiourea, N,n Bis 4 Butylphenyl in Advanced Materials Science
Thiourea (B124793), N,N'-bis(4-butylphenyl)- for Sensor Development and Chemical Detection
Design Principles for Thiourea, N,N'-bis(4-butylphenyl)- Based Chemo- and Biosensors
While there is no specific information on the design of chemosensors and biosensors using Thiourea, N,N'-bis(4-butylphenyl)-, the general principles for thiourea-based sensors are well-established. These sensors typically rely on the hydrogen-bonding capabilities of the thiourea moiety's N-H protons. The acidity of these protons, and thus the sensor's affinity and selectivity for specific anions, can be modulated by the electronic properties of the substituents on the nitrogen atoms. For Thiourea, N,N'-bis(4-butylphenyl)-, the electron-donating nature of the 4-butylphenyl groups would be expected to influence the hydrogen-bonding interactions. However, without experimental data, any further assertions would be purely speculative.
Sensing Mechanisms for Specific Analytes (e.g., ions, small molecules, gases)
The sensing mechanism for thiourea-based sensors generally involves the formation of a host-guest complex between the thiourea derivative and the target analyte. This interaction, typically through hydrogen bonding, can lead to a detectable signal, such as a change in color (colorimetric sensing) or fluorescence. The selectivity of the sensor is determined by the complementary size, shape, and electronic properties of the binding site and the analyte. For Thiourea, N,N'-bis(4-butylphenyl)-, one could hypothesize its potential for sensing various anions, but no studies have been published to confirm such activity or to detail the specific sensing mechanisms for any analytes.
Self-Assembled Nanostructures and Colloids from Thiourea, N,N'-bis(4-butylphenyl)-
The self-assembly of molecules into well-defined nanostructures is a promising area of materials science. For thiourea derivatives, intermolecular hydrogen bonding and π-π stacking interactions are the primary driving forces for self-assembly. These interactions can lead to the formation of various nanostructures such as nanofibers, nanosheets, vesicles, and microcapsules.
Fabrication of Nanofibers, Nanosheets, Vesicles, and Microcapsules
There is no available research describing the fabrication of any specific nanostructures from Thiourea, N,N'-bis(4-butylphenyl)-. The literature on other N,N'-diarylthioureas suggests that the nature and position of the substituents on the phenyl rings play a crucial role in directing the self-assembly process. The butyl groups in Thiourea, N,N'-bis(4-butylphenyl)- would likely influence its solubility and packing in the solid state, but the resulting morphology of any potential nanostructures has not been investigated.
Morphological Control and Post-Synthetic Functionalization of Nanostructures
The control over the morphology of self-assembled nanostructures is a key challenge and an area of active research. Factors such as solvent, temperature, and concentration can be tuned to favor the formation of specific architectures. Furthermore, post-synthetic functionalization allows for the modification of the nanostructures' properties for specific applications. However, in the absence of any reported self-assembly for Thiourea, N,N'-bis(4-butylphenyl)-, there is no information regarding the control of its morphology or any subsequent functionalization strategies.
Mechanistic Insights into the Reactivity and Interactions of Thiourea, N,n Bis 4 Butylphenyl
Reaction Mechanisms Involving the Thiourea (B124793) Moiety
The reactivity of the thiourea core in N,N'-bis(4-butylphenyl)thiourea is multifaceted, enabling it to participate in a range of chemical transformations. The electronic nature of the thiocarbonyl group and the adjacent nitrogen atoms dictates its behavior as both a nucleophile and an electrophile, and the lability of the N-H protons allows for dynamic proton transfer and tautomeric equilibria.
Nucleophilic and Electrophilic Reactivity Studies
The thiourea functional group is characterized by the presence of a thiocarbonyl group (C=S), where the sulfur atom acts as a soft nucleophile, and the nitrogen atoms can also exhibit nucleophilicity. The carbon atom of the thiocarbonyl group, in turn, is electrophilic. The N,N'-bis(4-butylphenyl)- substituents modulate this inherent reactivity. The butyl groups, being weakly electron-donating through an inductive effect, increase the electron density on the phenyl rings and, by extension, on the nitrogen atoms. This enhanced electron density at the nitrogen atoms can increase their nucleophilicity.
The sulfur atom's nucleophilicity is a key feature in reactions such as alkylation and acylation. For instance, it can react with electrophiles like alkyl halides or acyl chlorides. The general mechanism for such reactions involves the attack of the sulfur atom on the electrophilic center.
In the context of its electrophilic character, the thiocarbonyl carbon can be attacked by strong nucleophiles. However, this reactivity is generally less pronounced than the nucleophilicity of the sulfur atom. The electrophilicity of the carbon is influenced by the electron-donating nature of the nitrogen atoms.
Thiourea derivatives are known to participate in the synthesis of various heterocyclic compounds. For example, they can react with α-haloketones in the Hantzsch thiazole (B1198619) synthesis. In the case of N,N'-bis(4-butylphenyl)thiourea, this would lead to the formation of a thiazole ring bearing two 4-butylphenylamino substituents.
Proton Transfer and Tautomerism Dynamics
Thiourea and its derivatives can exist in two tautomeric forms: the thione form and the thiol form. The thione form, characterized by the C=S double bond, is generally the more stable tautomer. The thiol form contains a C=N double bond and an S-H single bond. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the nature of the substituents on the nitrogen atoms.
In N,N'-bis(4-butylphenyl)thiourea, the equilibrium is expected to lie heavily towards the thione form in the ground state. However, proton transfer can occur, leading to the transient formation of the thiol tautomer. This process can be facilitated by both intramolecular and intermolecular hydrogen bonding. The presence of the N-H protons allows for the formation of hydrogen-bonded dimers in solution, which can facilitate a concerted double proton transfer. nih.gov
Studies on similar N,N'-diaryl thioureas have shown that the energy barrier for the thione-thiol tautomerization can be influenced by the electronic properties of the aryl substituents. Electron-withdrawing groups tend to stabilize the thiol form by increasing the acidity of the N-H protons, while electron-donating groups, such as the butyl groups in the present case, would be expected to favor the thione form. The dynamics of this proton transfer can be investigated using techniques like dynamic NMR spectroscopy. nih.gov In some cases, UV irradiation can induce the conversion of the thione form to the thiol form. researchgate.net
Role of Butylphenyl Substituents in Modulating Reactivity and Self-Assembly
The 4-butylphenyl groups are not mere spectators in the chemical behavior of N,N'-bis(4-butylphenyl)thiourea. They exert a profound influence on its reactivity, solubility, and supramolecular chemistry through a combination of steric and electronic effects, as well as their propensity for hydrophobic interactions.
Steric Effects and Electronic Influence of Aromatic Rings
The two 4-butylphenyl groups introduce significant steric bulk around the thiourea core. This steric hindrance can influence the conformation of the molecule, with the phenyl rings likely adopting a twisted orientation relative to the plane of the thiourea group to minimize steric clashes. This conformation, in turn, can affect the accessibility of the reactive sites, namely the sulfur and nitrogen atoms. For instance, the approach of a bulky electrophile to the sulfur atom might be sterically hindered.
The conformation of N,N'-disubstituted thioureas can be described as syn or anti with respect to the C=S bond. In the solid state, many N,N'-dialkylthioureas adopt a syn-anti conformation, which allows for the formation of hydrogen-bonded dimers. researchgate.net A similar conformation can be expected for N,N'-bis(4-butylphenyl)thiourea. Theoretical studies on related symmetrically substituted thioureas have shown that different configurations, such as trans-trans, cis-trans, and cis-cis, can exist with varying stabilities. usm.my
Electronically, the butyl groups are weakly electron-donating. This electronic effect is transmitted through the phenyl rings to the nitrogen atoms of the thiourea moiety, increasing their basicity and nucleophilicity. The electronic properties of substituents on the aromatic rings of diaryl thioureas are known to play a crucial role in their ability to act as organocatalysts, primarily through hydrogen bonding. rsc.org While the butyl group's electron-donating effect is modest, it can still influence the strength of hydrogen bonds formed by the N-H groups.
| Compound | C=S Bond Length (Å) | C-N Bond Length (Å) | N-C-N Angle (°) | Reference |
|---|---|---|---|---|
| N,N'-bis[2-(dimethylamino)phenyl]thiourea | 1.692 | 1.342, 1.365 | - | nih.gov |
| N,N'-Di-n-butylthiourea | - | - | - | researchgate.net |
| Thiourea, N,N'-bis(4-butylphenyl)- (Predicted) | ~1.71 | ~1.33-1.46 | - | vulcanchem.com |
Hydrophobic and Lipophilic Interactions in Solution and at Interfaces
The most striking feature of the 4-butylphenyl substituents is the significant hydrophobicity they impart to the molecule. Each substituent consists of an aromatic phenyl ring and a flexible four-carbon alkyl chain. This dual hydrophobic character makes N,N'-bis(4-butylphenyl)thiourea poorly soluble in water but highly soluble in nonpolar organic solvents.
In aqueous environments or at the interface between aqueous and non-aqueous phases, the hydrophobic effect will be the dominant driving force for its behavior. The hydrophobic butylphenyl groups will tend to avoid contact with water molecules, leading to aggregation or self-assembly in solution. These aggregates could take the form of micelles or other supramolecular structures, where the hydrophobic chains are sequestered in the interior, and the more polar thiourea headgroups are exposed to the aqueous environment.
These strong hydrophobic interactions are also critical in the context of molecular recognition and binding to biological targets. biointerfaceresearch.com The butylphenyl groups can engage in hydrophobic and π-π stacking interactions with complementary pockets in proteins or other macromolecules.
Interfacial Phenomena and Surface Adsorption Mechanisms
The amphiphilic nature of N,N'-bis(4-butylphenyl)thiourea, with its polar thiourea headgroup and large, nonpolar butylphenyl tails, suggests that it will be surface-active. When introduced into a system with an interface, such as an air-water or oil-water interface, it is expected to spontaneously adsorb onto that interface.
At an air-water interface, the molecules would likely orient themselves with the hydrophobic butylphenyl groups pointing towards the air and the polar thiourea group interacting with the water phase. This adsorption would lead to a reduction in the surface tension of the water. Similarly, at an oil-water interface, the butylphenyl groups would preferentially partition into the oil phase, while the thiourea group remains in the aqueous phase. This behavior is characteristic of surfactants and can lead to the formation of emulsions.
The mechanism of adsorption can be complex. At low concentrations, a monolayer of the compound may form at the interface. As the concentration increases, the packing of the molecules at the interface may become denser, and eventually, multilayer structures or aggregates near the interface could form. The kinetics and thermodynamics of this adsorption process would be governed by the balance of hydrophobic interactions, hydrogen bonding between the thiourea headgroups, and van der Waals forces between the alkyl chains. The study of such interfacial phenomena is crucial for applications in areas like phase transfer catalysis, emulsion stabilization, and the formation of functionalized surfaces. While specific studies on N,N'-bis(4-butylphenyl)thiourea are lacking, the behavior of other nonionic amphiphiles provides a useful framework for understanding its potential interfacial properties. nih.gov
| Property | Effect of 4-Butylphenyl Group | Underlying Cause |
|---|---|---|
| Nucleophilicity of Nitrogen | Slightly increased | Weak electron-donating nature of the butyl group |
| Steric Hindrance | Significantly increased | Bulky size of the substituent |
| Solubility in Water | Very low | Large hydrophobic character |
| Tendency for Self-Assembly | High | Strong hydrophobic and lipophilic interactions |
| Surface Activity | High | Amphiphilic nature of the molecule |
Adsorption Isotherms and Kinetics on Various Substrates
No specific studies detailing the adsorption isotherms or kinetics of Thiourea, N,N'-bis(4-butylphenyl)- on substrates such as metals, oxides, or polymers were found in the reviewed literature. While the adsorption of other thiourea derivatives on various surfaces has been investigated, this information is not directly applicable to the specific compound of interest. For example, studies on O-hydroxyphenyl thiourea-modified chitosan (B1678972) have explored its adsorption properties for metal ions, but this does not provide data for Thiourea, N,N'-bis(4-butylphenyl)-. researchgate.net
Table 1: Adsorption Isotherm and Kinetic Data for Thiourea, N,N'-bis(4-butylphenyl)-
| Substrate | Adsorption Isotherm Model | Adsorption Kinetic Model | Key Parameters |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Surface-Enhanced Spectroscopic Studies of Adsorption Processes
There is a lack of published research on the use of surface-enhanced spectroscopic techniques, such as Surface-Enhanced Raman Spectroscopy (SERS), to study the adsorption processes of Thiourea, N,N'-bis(4-butylphenyl)-. While SERS is a powerful tool for analyzing the interaction of molecules with surfaces, no specific spectra or analyses for this compound could be located. core.ac.ukmdpi.comresearchgate.netnih.govrsc.org
Advanced Analytical Methodologies and Characterization Techniques for Thiourea, N,n Bis 4 Butylphenyl Research
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a cornerstone technique for the structural elucidation of synthesized compounds. For "Thiourea, N,N'-bis(4-butylphenyl)-", it provides unequivocal confirmation of the molecular weight and offers insights into its fragmentation patterns, which are crucial for structural verification.
High-resolution mass spectrometry (HRMS) is critical for determining the precise elemental composition of "Thiourea, N,N'-bis(4-butylphenyl)-". The theoretical monoisotopic mass of this compound (C₂₁H₂₈N₂S) allows for a highly accurate mass measurement, which helps to distinguish it from other compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways. By selecting the protonated molecule [M+H]⁺ or the molecular ion M⁺• as the precursor ion, characteristic fragment ions can be generated and analyzed. The fragmentation of N,N'-disubstituted thioureas often involves cleavage of the C-N bonds and rearrangements within the thiourea (B124793) core. For "Thiourea, N,N'-bis(4-butylphenyl)-", expected fragmentation pathways could include the loss of a butylphenyl group or cleavage of the thiocarbonyl group. A theoretical study on the thermal decomposition of thiourea suggests that under thermal conditions, it can isomerize and subsequently decompose into smaller molecules like ammonia (B1221849) and isothiocyanic acid, or hydrogen sulfide (B99878) and carbodiimide (B86325) researchgate.net. While not directly equivalent to MS fragmentation, these pathways can provide clues to potential neutral losses.
A study on the fragmentation of bisphenols using Orbitrap MS revealed characteristic losses of phenol (B47542) groups and methyl groups, which can be analogous to the expected loss of butylphenyl moieties in the target compound dphen1.com.
Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are invaluable for analyzing samples without causing significant fragmentation. This is particularly useful for studying non-covalent interactions, such as hydrogen bonding, which is a known feature in similar thiourea derivatives nih.gov. ESI-MS has been successfully used to confirm the formation of N,N′-bis(2-dialkylaminophenyl)thioureas and to analyze their isotopic patterns nih.gov. For "Thiourea, N,N'-bis(4-butylphenyl)-", these techniques would allow for the observation of the intact molecular ion and any potential aggregates or complexes it might form in solution.
| Technique | Application for Thiourea, N,N'-bis(4-butylphenyl)- | Expected Information |
| HRMS | Precise mass determination | Elemental composition confirmation |
| MS/MS | Fragmentation pathway analysis | Structural verification, identification of characteristic fragments |
| ESI | Analysis of intact molecules and non-covalent complexes | Molecular weight confirmation, study of aggregation |
| MALDI | Analysis of larger molecules and polymers | Characterization of potential polymeric forms |
Chromatographic Techniques for Purity Assessment and Separation Studies
Chromatographic methods are essential for the separation and quantification of "Thiourea, N,N'-bis(4-butylphenyl)-" from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like "Thiourea, N,N'-bis(4-butylphenyl)-". A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid, would be suitable for its analysis sielc.com. The retention time and peak purity can be used for qualitative and quantitative assessment. For instance, a method for separating a similar bis-thiourea derivative utilized a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid sielc.com.
Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), can also be employed, provided the compound is sufficiently volatile and thermally stable. Derivatization might be necessary to increase its volatility. GC-MS would provide both retention time data for quantification and mass spectra for identification of the compound and any impurities.
A related polymer, Poly[N,N'-bis(4-butylphenyl)-N,N'-bis(phenyl)-benzidine] (Poly-TPD), is known, suggesting that "Thiourea, N,N'-bis(4-butylphenyl)-" could potentially be used as a monomer or exist in oligomeric forms. Size Exclusion Chromatography (SEC) would be the appropriate technique to determine the molecular weight distribution of any such polymeric species and to study its aggregation state in solution.
| Technique | Stationary Phase Example | Mobile Phase Example | Detector |
| HPLC | C18 | Acetonitrile/Water with Formic Acid | UV, MS |
| GC | DB-5ms | Helium | MS, FID |
| SEC | Polystyrene-divinylbenzene | Tetrahydrofuran | Refractive Index, UV |
Thermal Analysis for Phase Transitions and Decomposition Pathways
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability, melting point, and decomposition behavior of "Thiourea, N,N'-bis(4-butylphenyl)-".
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of residual solvents or water. A study on the thermal decomposition of novel lanthanide borohydrides showed that these compounds decompose with the evolution of organic compounds and other gases at specific temperature ranges mdpi.com. Similarly, TGA of "Thiourea, N,N'-bis(4-butylphenyl)-" would reveal its decomposition profile.
Thermogravimetric Analysis (TGA) for Decomposition Studies and Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability and decomposition profile of a material. By precisely measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA can determine the temperatures at which the compound begins to degrade, the kinetics of its decomposition, and the mass of any residual material.
For a hypothetical analysis of N,N'-bis(4-butylphenyl)thiourea, a TGA experiment would reveal the onset temperature of decomposition, which is a critical indicator of its thermal stability. The resulting TGA curve would illustrate the percentage of weight loss at different temperature ranges, indicating the release of volatile fragments. For many organic compounds, decomposition occurs in single or multiple steps, and the profile of the TGA curve can offer insights into the decomposition mechanism.
Hypothetical TGA Data for Thiourea, N,N'-bis(4-butylphenyl)-
| Parameter | Hypothetical Value |
|---|---|
| Onset Decomposition Temperature (Tonset) | Data not available |
| Temperature at 5% Mass Loss (Td5) | Data not available |
| Temperature at Maximum Decomposition Rate (Tmax) | Data not available |
| Residual Mass at 800 °C | Data not available |
Differential Scanning Calorimetry (DSC) for Phase Transition Events and Heat Flow Analysis
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is particularly valuable for identifying phase transitions such as melting, crystallization, and glass transitions.
In the context of N,N'-bis(4-butylphenyl)thiourea, a DSC analysis would be instrumental in determining its melting point, which is a key physical property. The DSC thermogram would show an endothermic peak corresponding to the melting process, and the area under this peak could be used to calculate the enthalpy of fusion. Any other phase transitions, such as solid-solid transitions or crystallization events upon cooling, would also be detectable as exothermic or endothermic events. The presence of multiple peaks could suggest the existence of different polymorphic forms of the compound.
Hypothetical DSC Data for Thiourea, N,N'-bis(4-butylphenyl)-
| Parameter | Hypothetical Value |
|---|---|
| Melting Point (Tm) | Data not available |
| Enthalpy of Fusion (ΔHf) | Data not available |
| Crystallization Temperature (Tc) | Data not available |
| Glass Transition Temperature (Tg) | Data not available |
Microscopy Techniques for Morphological and Nanostructural Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Micro- and Nanostructure Visualization
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential tools for visualizing the morphology and structure of materials at the micro- and nanoscale, respectively. SEM provides high-resolution images of the surface of a sample by scanning it with a focused beam of electrons, revealing information about its topography and composition. TEM, on the other hand, transmits a beam of electrons through an ultrathin specimen to generate an image, providing detailed information about the internal structure, crystallinity, and morphology of the material.
For N,N'-bis(4-butylphenyl)thiourea, SEM analysis could be used to examine the crystal habit, particle size distribution, and surface features of the synthesized powder. TEM could provide even higher resolution images, potentially revealing details about the crystal lattice and any nanoscale defects or domains within the crystals.
Atomic Force Microscopy (AFM) for Surface Topography, Elasticity, and Intermolecular Forces
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface with sub-nanometer resolution. An AFM operates by scanning a sharp tip at the end of a cantilever across the sample surface. By measuring the deflection of the cantilever, a topographical map of the surface is generated. Beyond imaging, AFM can also probe mechanical properties such as elasticity and adhesion, and can be used to measure intermolecular forces.
An AFM study of N,N'-bis(4-butylphenyl)thiourea could provide detailed insights into the surface topography of its crystals or thin films. Different imaging modes could reveal variations in surface roughness, and potentially visualize molecular-level packing on the surface. Phase imaging in AFM could also map out differences in surface properties, which might correlate with different crystalline domains or orientations.
Environmental Applications and Sustainable Chemistry Perspectives of Thiourea, N,n Bis 4 Butylphenyl
Role as an Adsorbent in Wastewater Treatment Technologies
The presence of heavy metal ions in industrial effluents is a significant environmental concern. Thiourea (B124793) derivatives have been investigated as effective adsorbents for heavy metal removal due to the presence of sulfur and nitrogen atoms, which can act as soft and hard donor sites, respectively, for metal coordination. While specific studies on Thiourea, N,N'-bis(4-butylphenyl)- for wastewater treatment are limited, the functional characteristics of the molecule suggest a strong potential for this application.
The adsorption capability of materials based on Thiourea, N,N'-bis(4-butylphenyl)- would likely be attributed to the lone pairs of electrons on the sulfur and nitrogen atoms of the thiourea moiety. These atoms can act as binding sites for heavy metal ions through chelation and coordination. The general mechanism for thiourea-based adsorbents involves the formation of stable complexes with metal ions. For instance, the soft sulfur atom is expected to show a high affinity for soft metal ions like mercury (Hg(II)), while the nitrogen atoms could coordinate with a broader range of metal ions. researchgate.net
Table 1: Potential Adsorption Mechanisms of Thiourea, N,N'-bis(4-butylphenyl)- Based Adsorbents
| Pollutant Type | Potential Adsorption Mechanism | Key Functional Groups Involved |
| Heavy Metal Ions | Chelation, Coordination | Thiourea (-NH-C(S)-NH-) |
| Organic Pollutants | Hydrophobic Interactions | 4-butylphenyl groups |
For an adsorbent to be economically viable and environmentally friendly, its regeneration and reusability are crucial. The regeneration of thiourea-based adsorbents is typically achieved by using acidic solutions or chelating agents to desorb the bound metal ions. For example, a solution of thiourea in hydrochloric acid has been shown to be an effective eluent for regenerating adsorbents loaded with copper(II). researchgate.net The choice of eluent depends on the strength of the metal-adsorbent bond. After desorption, the adsorbent can be washed and reused for subsequent adsorption cycles. Studies on other thiourea-based adsorbents have demonstrated good reusability over several cycles with minimal loss of adsorption capacity. researchgate.net It is plausible that an adsorbent based on Thiourea, N,N'-bis(4-butylphenyl)- could be regenerated using similar methods, although experimental verification is needed.
Green Synthesis and Sustainable Production of Thiourea, N,N'-bis(4-butylphenyl)-
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of diaryl thioureas, including Thiourea, N,N'-bis(4-butylphenyl)-, is an area where green chemistry principles can be effectively applied.
Traditional methods for synthesizing thioureas often involve the use of hazardous reagents and volatile organic solvents. Solvent-free reactions, often facilitated by microwave irradiation or ball-milling, offer a greener alternative by reducing waste and energy consumption. researchgate.net For the synthesis of N,N'-diaryl thioureas, solvent-free methods have been developed that provide high yields in short reaction times.
Table 2: Comparison of Synthetic Methods for Diaryl Thioureas
| Method | Green Chemistry Aspects |
| Conventional Synthesis (e.g., from thiophosgene) | Often uses hazardous reagents and solvents. |
| Isothiocyanate and Amine Reaction | Potentially high atom economy (addition reaction). |
| Solvent-Free Synthesis (e.g., microwave, ball-milling) | Reduced solvent waste, faster reaction times. researchgate.net |
| One-Pot Synthesis | Improved overall yield and atom economy by avoiding intermediate isolation. |
The sustainability of a chemical process can be further enhanced by using renewable feedstocks and biodegradable solvents. The precursor for Thiourea, N,N'-bis(4-butylphenyl)- is 4-butylaniline (B89568). While traditionally derived from petrochemical sources, research into the production of anilines from renewable biomass is an active area. For instance, catalytic routes for the conversion of lignin-derived platform molecules to anilines are being explored. The synthesis of 4-butylaniline-bonded silica (B1680970) gel has been reported, indicating the availability of this precursor for various applications. nih.gov
The use of green solvents is another important aspect of sustainable synthesis. Water is an ideal green solvent due to its non-toxicity and availability. The synthesis of some thiourea derivatives has been successfully carried out in water. nih.gov Another promising green solvent is cyrene (dihydrolevoglucosenone), which is derived from cellulose (B213188) and is biodegradable. A general method for the preparation of nitro N,N'-diaryl thioureas using cyrene as a solvent has been reported with almost quantitative yields, demonstrating its viability as a green alternative to traditional solvents like THF. nih.gov
Biodegradation and Environmental Fate Studies (Focus on mechanistic pathways)
The biodegradation of diaryl thioureas is expected to be initiated by microbial enzymatic attack. A plausible initial step in the biodegradation of Thiourea, N,N'-bis(4-butylphenyl)- would be the cleavage of the C-N bonds of the thiourea moiety or oxidation of the sulfur atom. Another potential initial transformation could be the hydroxylation of the butyl group or the aromatic ring, a common initial step in the microbial degradation of aromatic compounds.
For instance, studies on the biodegradation of bis(4-hydroxyphenyl)methane (bisphenol F) by Sphingobium yanoikuyae have shown an initial hydroxylation of the bridging carbon, followed by oxidation and cleavage of the molecule into simpler aromatic compounds that can be mineralized. sigmaaldrich.com While the bridging group is different, this suggests a possible pathway involving initial enzymatic attack at or near the core of the molecule. The presence of the butyl groups on the phenyl rings of Thiourea, N,N'-bis(4-butylphenyl)- would likely influence the rate and pathway of biodegradation. The long alkyl chains might increase the compound's persistence in the environment due to increased hydrophobicity.
A hypothetical biodegradation pathway could involve:
Oxidation of the thiocarbonyl sulfur to a sulfoxide (B87167) or sulfone derivative.
Hydrolysis of the C-N bonds to release 4-butylaniline and other intermediates.
Oxidation of the butyl side chains via beta-oxidation.
Hydroxylation of the aromatic rings , followed by ring cleavage.
Ultimately, complete biodegradation would lead to the mineralization of the compound to carbon dioxide, water, sulfate, and ammonium. However, the formation of persistent and potentially toxic intermediates cannot be ruled out without specific experimental studies.
Microbial Degradation Pathways and Metabolite Identification
The microbial degradation of N,N'-bis(4-butylphenyl)thiourea is a complex process that is inferred from the biodegradation of structurally similar compounds, including aniline (B41778) derivatives and substituted phenols. While direct studies on this specific thiourea derivative are not extensively documented, the metabolic pathways of its constituent moieties, 4-butylaniline and the thiourea core, provide a basis for predicting its environmental fate.
The initial step in the microbial degradation of N,N'-bis(4-butylphenyl)thiourea is likely the enzymatic cleavage of the thiourea linkage. This hydrolysis can be catalyzed by various microbial enzymes, leading to the formation of 4-butylaniline and an unstable isothiocyanate intermediate which would further decompose.
The resulting 4-butylaniline is anticipated to undergo degradation through pathways established for aniline and its derivatives. frontiersin.orgnih.gov Aerobic degradation typically commences with the oxidation of the aromatic ring by monooxygenases or dioxygenases. This hydroxylation can lead to the formation of 4-butylcatechol. Subsequently, the catechol ring is susceptible to cleavage, either through an ortho- or meta-cleavage pathway, catalyzed by intradiol or extradiol dioxygenases, respectively. frontiersin.orgacademicjournals.org These pathways ultimately yield aliphatic intermediates that can enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization to carbon dioxide and water.
For instance, the degradation of 4-chloroaniline (B138754) has been shown to proceed via a modified ortho-cleavage pathway, with the formation of chlorocatechol. nih.gov Similarly, bacteria capable of degrading 4-tert-butylphenol (B1678320) often utilize a pathway involving hydroxylation to 4-tert-butylcatechol (B165716), followed by meta-cleavage. asm.orgsemanticscholar.org Strains of Sphingobium fuliginis have been identified that can degrade various alkylphenols through this mechanism. asm.org
Under anaerobic conditions, the degradation of aromatic amines can proceed through reductive deamination. For example, some bacteria can transform aniline to 4-aminobenzoic acid, which is then reductively deaminated to benzoyl-CoA, a common intermediate in anaerobic degradation pathways. frontiersin.org
The butyl side chain of the 4-butylphenyl group is also subject to microbial attack. The degradation can be initiated by terminal oxidation of the alkyl chain to form a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. This process, known as ω-oxidation, can be followed by β-oxidation, progressively shortening the alkyl chain.
Based on these analogous pathways, a proposed microbial degradation pathway for N,N'-bis(4-butylphenyl)thiourea is outlined below.
Table 1: Proposed Microbial Degradation Metabolites of N,N'-bis(4-butylphenyl)thiourea
| Metabolite | Proposed Formation Pathway |
| 4-Butylaniline | Initial hydrolysis of the thiourea linkage. |
| 4-Butylcatechol | Hydroxylation of the aromatic ring of 4-butylaniline. |
| 4-Butyl-cis,cis-muconate | ortho-Cleavage of the 4-butylcatechol ring. |
| 4-(2-Hydroxymuconic-6-semialdehyde)butanoate | meta-Cleavage of the 4-butylcatechol ring. |
| 4-Butylphenol (B154549) | Deamination of 4-butylaniline. |
| 4-(4-Hydroxyphenyl)butanoic acid | ω-Oxidation of the butyl side chain of 4-butylphenol. |
| 4-Hydroxybenzoic acid | β-Oxidation of the side chain of 4-(4-hydroxyphenyl)butanoic acid. |
Photodegradation Mechanisms and Environmental Persistence Assessment
The environmental persistence of N,N'-bis(4-butylphenyl)thiourea is significantly influenced by its susceptibility to photodegradation. In the absence of direct studies on this compound, its photochemical behavior can be inferred from research on structurally related molecules, particularly substituted anilines and phenols.
The photodegradation of organic compounds in the aquatic environment can occur through direct photolysis, where the molecule itself absorbs light and undergoes transformation, or indirect photolysis, which is mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻•).
For aromatic compounds like N,N'-bis(4-butylphenyl)thiourea, the aromatic rings are the primary chromophores that can absorb ultraviolet (UV) radiation from sunlight. Direct photolysis may lead to the cleavage of the C-N bonds in the thiourea moiety or the C-N bond connecting the phenyl ring to the nitrogen atom.
Indirect photolysis is often a more significant degradation pathway in natural waters. The photodegradation of 4-tert-butylphenol, a compound structurally similar to the 4-butylphenyl moiety, has been shown to be enhanced in the presence of photosensitizers and in advanced oxidation processes (AOPs) that generate hydroxyl radicals. nih.govtandfonline.comtandfonline.com Studies on the photodegradation of 4-tert-butylphenol in aqueous solutions have identified several by-products, including 4-tert-butylcatechol and hydroquinone, which are formed through oxidation by hydroxyl radicals. nih.gov The degradation rate is influenced by factors such as the initial concentration of the pollutant, pH, and the presence of other substances in the water. tandfonline.commdpi.com
The photodegradation of aniline and its derivatives, such as 4-ethylaniline, has also been studied, often in the presence of a photocatalyst like titanium dioxide (TiO₂). researchgate.net These studies indicate that the degradation proceeds through a series of oxidation steps, leading to the formation of intermediates like aminophenols and eventually to the mineralization of the organic compound.
Based on these findings, the photodegradation of N,N'-bis(4-butylphenyl)thiourea is expected to be initiated by the attack of photogenerated reactive species on the aromatic rings and the thiourea group. The butyl side chains are also susceptible to oxidation. The environmental persistence will depend on the quantum yield of the photodegradation reactions and the concentration of photosensitizers and reactive species in the environment.
Table 2: Proposed Photodegradation Products of N,N'-bis(4-butylphenyl)thiourea
| Product | Proposed Formation Pathway |
| 4-Butylaniline | Photolytic cleavage of the thiourea linkage. |
| 4-Butylphenol | Photo-induced hydrolysis of the C-N bond or deamination of 4-butylaniline. |
| 4-Butylcatechol | Hydroxylation of the aromatic ring of 4-butylphenol by hydroxyl radicals. |
| Hydroquinone | Further oxidation and cleavage of the aromatic ring. |
| Short-chain organic acids | Photo-oxidative cleavage of the aromatic ring and the butyl side chain. |
Future Research Directions and Translational Perspectives for Thiourea, N,n Bis 4 Butylphenyl
Unexplored Synthetic Avenues and Advanced Derivatization Strategies
While the synthesis of symmetrical diaryl thioureas is established, future research can focus on developing more efficient, sustainable, and versatile synthetic protocols for N,N'-bis(4-butylphenyl)thiourea and its derivatives.
Greener Synthetic Routes: Current methods often rely on reagents like 1,1'-thiocarbonyldiimidazole (B131065) or thiophosgene (B130339) derivatives, which can present handling and waste challenges. nih.gov A significant leap forward would be the adaptation of green chemistry principles. For instance, research into metal-organic framework (MOF)-based catalysts, which have been used to synthesize other thiourea (B124793) derivatives from nitrobenzenes, could be explored. nih.gov A potential pathway could involve the direct reductive thiocarbonylation of 4-butylaniline (B89568) precursors, minimizing steps and hazardous reagents.
Advanced Derivatization: The true potential of this compound lies in its derivatization. The 4-butylphenyl moieties are ripe for functionalization to fine-tune the molecule's properties. Strategies could include:
Introducing Ortho-Substituents: Adding functional groups at the ortho positions of the phenyl rings can enforce specific conformations, enhancing selectivity in catalytic applications.
Functionalizing the Butyl Chains: The terminal methyl groups of the butyl chains could be replaced with other functionalities (e.g., hydroxyl, amino, or carboxylic acid groups) to improve solubility in various solvents or to enable grafting onto polymers or surfaces.
Creating Chiral Variants: The introduction of chirality, either on the phenyl rings or through appended chiral auxiliaries, could open the door to asymmetric catalysis, a field where chiral thioureas have already proven valuable. nih.gov
Table 1: Potential Synthetic and Derivatization Strategies
| Strategy | Description | Potential Advantage |
| MOF-Catalyzed Synthesis | Utilizing heterogeneous catalysts like nickel-functionalized MOFs for the synthesis from nitroaromatic precursors. nih.gov | Increased catalyst recyclability, milder reaction conditions, improved sustainability. |
| Flow Chemistry Synthesis | Employing continuous flow reactors for the reaction of 4-butylaniline with a thiocarbonyl source. | Enhanced safety, scalability, and precise control over reaction parameters. |
| Ortho-Functionalization | Introduction of groups (e.g., -OMe, -Cl) adjacent to the N-H bond on the phenyl ring. | Steric control over the binding pocket, leading to enhanced catalytic selectivity. |
| Terminal Chain Functionalization | Chemical modification at the end of the C4 alkyl chains (e.g., -OH, -COOH). | Enables covalent immobilization onto solid supports or integration into polymers. |
| Asymmetric Derivatization | Attaching a chiral moiety to the phenyl rings or creating atropisomers. | Development of catalysts for stereoselective organic transformations. |
Integration into Multifunctional Advanced Materials Systems for Synergistic Effects
The unique hydrogen-bonding capability of the thiourea group makes N,N'-bis(4-butylphenyl)thiourea an excellent candidate for incorporation into advanced materials, creating systems with synergistic properties.
Future research should focus on embedding this molecule into polymeric, inorganic, or hybrid matrices. For example, its incorporation as a cross-linking agent or a functional additive in polymers like polyesters could impart self-healing properties, where the reversible nature of the thiourea hydrogen bonds allows the material to repair damage. The cooperative combination of thioureas with other catalysts, such as N-heterocyclic olefins, has been shown to be effective in ring-opening polymerization, suggesting a role for N,N'-bis(4-butylphenyl)thiourea in the synthesis of new biodegradable polymers. rsc.org
Furthermore, the lipophilic butylphenyl groups can promote favorable interactions with other material components, leading to enhanced miscibility and performance. In composite materials, N,N'-bis(4-butylphenyl)thiourea could act as an interfacial adhesion promoter, strengthening the bond between an organic polymer and an inorganic filler through its dual-functionality.
Table 2: Prospective Multifunctional Material Systems
| Material System | Role of N,N'-bis(4-butylphenyl)thiourea | Synergistic Effect |
| Self-Healing Polymers | Reversible H-bond cross-linker. | Imparts autonomous repair capabilities to the polymer matrix. |
| Polymer-Nanoparticle Composites | Interfacial modifier/adhesion promoter. | Improved stress transfer and mechanical properties of the composite. |
| Catalytic Membranes | Immobilized catalytic site. | Combines chemical transformation with separation in a single unit. |
| Organic Electronics | H-bond directing agent in semiconductor blends. | Enhanced morphological control and charge transport properties. |
| DNA-Binding Arrays | Functional surface molecule. | Potential for creating biosensors based on interactions with biomacromolecules. nih.govresearchgate.net |
Development of Next-Generation Thiourea, N,N'-bis(4-butylphenyl)- Based Catalysts with Enhanced Selectivity and Efficiency
Thiourea derivatives are renowned as powerful hydrogen-bond-donating organocatalysts. rsc.org The N,N'-bis(4-butylphenyl)thiourea scaffold is an ideal platform for developing next-generation catalysts. The key lies in its ability to activate electrophiles and stabilize anionic intermediates through its two N-H protons.
Future work should aim to enhance this intrinsic catalytic power. This can be achieved by:
Immobilization on Supports: Covalently attaching the catalyst to solid supports like silica (B1680970), graphene oxide, or metal-organic frameworks (MOFs). nih.gov This would facilitate catalyst separation and recycling, a crucial step for industrial applications.
Bifunctional Catalyst Design: Introducing a basic site (e.g., an amino or phosphino (B1201336) group) elsewhere on the molecule would create a bifunctional catalyst capable of activating both the nucleophile and the electrophile simultaneously, leading to significant rate accelerations.
Encapsulation: Housing the catalyst within the pores of a material like a mesoporous silica or a MOF can create a microenvironment that enhances selectivity by mimicking an enzyme's active site. nih.gov
The development of such advanced catalytic systems based on the N,N'-bis(4-butylphenyl)thiourea structure would be a significant step towards more efficient and selective chemical synthesis.
Application in Smart Materials, Responsive Systems, and Adaptive Architectures
"Smart" materials that respond to external stimuli are at the forefront of materials science. The hydrogen-bonding thiourea core of N,N'-bis(4-butylphenyl)thiourea makes it a prime candidate for designing such systems.
The hydrogen bonds are sensitive to changes in temperature, pH, and the presence of competing hydrogen-bond acceptors or donors. This responsiveness can be harnessed to create:
Thermoresponsive Gels: In a suitable solvent, polymers functionalized with this thiourea derivative could form gels that assemble or disassemble upon heating or cooling, driven by the formation and breaking of hydrogen bonds.
Chemically Responsive Sensors: The binding of specific anions to the thiourea group can disrupt its hydrogen-bonding network, leading to a detectable change in a physical property, such as color (chromism) or fluorescence. By functionalizing the phenyl rings with chromophores, highly sensitive and selective anion sensors could be developed.
Adaptive Supramolecular Assemblies: The molecule's linear, symmetric structure and defined hydrogen-bonding sites make it an ideal building block for creating complex, ordered supramolecular structures like fibers, tapes, or rosettes through self-assembly. These architectures could be designed to adapt their structure in response to external signals.
Addressing Current Challenges and Knowledge Gaps in Thiourea, N,N'-bis(4-butylphenyl)- Research
Despite its potential, significant knowledge gaps exist for N,N'-bis(4-butylphenyl)thiourea. A primary challenge is the lack of fundamental characterization and performance data in the scientific literature. Future research must systematically address these gaps.
Table 3: Key Knowledge Gaps and Research Questions
| Knowledge Gap | Key Research Question(s) | Proposed Research Direction |
| Physicochemical Properties | What are its precise solubility, melting point, and thermal stability? What is its single-crystal X-ray structure? | Comprehensive experimental characterization (DSC, TGA, NMR, X-ray crystallography). |
| Catalytic Scope | In which classes of organic reactions does it exhibit high catalytic activity and selectivity? | Screening the compound as a catalyst in a wide range of benchmark hydrogen-bond-catalyzed reactions (e.g., Michael additions, Friedel-Crafts reactions). |
| Binding Affinities | What is the strength of its hydrogen bonds? How strongly does it bind to various anions and neutral substrates? | Quantitative binding studies using techniques like NMR titration and Isothermal Titration Calorimetry (ITC). |
| Mechanism of Action | How exactly does it activate substrates and stabilize transition states in a given reaction? | Detailed mechanistic investigations using computational modeling (DFT) and kinetic studies. |
| Material Compatibility | How does its incorporation affect the bulk properties of different polymers and composites? | Systematic formulation and testing of materials containing varying loads of the thiourea derivative. |
Addressing these fundamental questions is critical for unlocking the translational potential of this compound and providing a solid foundation for the more advanced applications outlined previously.
Potential for Cross-Disciplinary Research Initiatives Involving Thiourea, N,N'-bis(4-butylphenyl)-
The multifaceted nature of N,N'-bis(4-butylphenyl)thiourea makes it an ideal subject for cross-disciplinary research. Collaborative initiatives could bridge the gap between fundamental chemistry and applied technology.
Chemistry & Materials Science: Joint projects could focus on creating novel polymer composites where the thiourea derivative is synthesized and directly incorporated into a polymer matrix in a one-pot process, exploring its dual role as a polymerization co-catalyst and a functional additive. rsc.org
Catalysis & Chemical Engineering: Chemical engineers could work with chemists to develop and scale up continuous flow processes for reactions catalyzed by immobilized N,N'-bis(4-butylphenyl)thiourea, moving from laboratory-scale discovery to pilot-scale production.
Supramolecular Chemistry & Biomedical Engineering: While excluding direct therapeutic applications, research into the use of this molecule to create ordered scaffolds for tissue engineering or as a recognition element in diagnostic sensors for biologically relevant anions represents a fertile area of investigation. Its ability to interact with DNA, as seen with other bis-thiourea derivatives, could be explored for creating new diagnostic tools or laboratory reagents. nih.govnih.govmdpi.com
Such collaborative efforts would accelerate the pace of discovery and translate the academic potential of N,N'-bis(4-butylphenyl)thiourea into practical innovations.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing N,N'-bis(4-butylphenyl)thiourea, and how can reaction conditions influence linkage isomerization?
- Methodology : Synthesis typically involves coupling substituted phenyl isothiocyanates with amines. For example, reacting 4-butylphenyl isothiocyanate with 4-butylphenylamine in anhydrous solvents (e.g., THF or DMF) under inert conditions. Isomerization (S- vs. N-bound thiourea) can occur due to ambidentate ligand behavior, monitored via NMR or X-ray crystallography .
- Critical Parameters : Solvent polarity, temperature, and steric effects of substituents (e.g., butyl groups) influence isomer ratios. Linkage isomerization is reversible and detectable via spectroscopic methods .
Q. How can spectroscopic techniques distinguish between thiourea isomers and confirm structural integrity?
- Methodology :
- NMR : and NMR identify S-bound vs. N-bound isomers via shifts in NH protons (δ ~10–12 ppm for thiourea protons) and thiocarbonyl carbons (δ ~180 ppm).
- IR : Strong absorption bands at ~1250–1350 cm (C=S stretch) and ~1500–1600 cm (N–H bending) confirm thiourea functionality .
- X-ray Crystallography : Resolves bond lengths (C=S ~1.66 Å) and hydrogen-bonding networks, critical for confirming planar vs. non-planar conformations .
Q. What role does N,N'-bis(4-butylphenyl)thiourea play in coordination chemistry, and how does it stabilize metal complexes?
- Methodology : Acts as a bidentate ligand, binding via sulfur (soft donor) or nitrogen (hard donor). For example, with Co(III), it forms octahedral complexes where linkage isomers (S- or N-bound) are stabilized by hydrogen bonding or π-conjugation .
- Applications : Used to study electron transfer mechanisms in transition-metal catalysis or as precursors for metal-organic frameworks (MOFs) .
Advanced Research Questions
Q. How can contradictory data in isomerization studies (e.g., S- vs. N-bound thiourea) be resolved during experimental design?
- Methodology :
- Controlled Reactivity : Use low-temperature crystallography to "trap" metastable isomers.
- Computational Modeling : DFT calculations predict thermodynamic stability of isomers under varying conditions (solvent, pH).
- Kinetic Studies : Monitor isomerization rates via time-resolved spectroscopy .
Q. What strategies optimize N,N'-bis(4-butylphenyl)thiourea for use in perovskite light-emitting diodes (PeLEDs) as a charge-transport layer?
- Methodology :
- HOMO Level Tuning : Modify substituents (e.g., butyl groups) to align energy levels with perovskite emissive layers. PolyTPD derivatives (e.g., poly[N,N′-bis(4-butylphenyl)-N,N′-bis(phenyl)-benzidine]) enhance hole injection due to deep HOMO levels (~5.4 eV) .
- Device Fabrication : Spin-coat thiourea derivatives onto ITO substrates, followed by perovskite deposition and thermal evaporation of electron-transport layers (e.g., TPBi) .
Q. How do N,N′-bis(4-butylphenyl)thiourea derivatives function as organocatalysts in asymmetric synthesis?
- Mechanism : Thiourea motifs enable dual hydrogen-bonding activation of substrates. For example, Schreiner’s thiourea (N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea) stabilizes oxyanion intermediates in Diels-Alder reactions via H-bonding .
- Design Principles : Electron-withdrawing groups (e.g., CF) enhance acidity of NH protons, improving catalytic efficiency. Steric bulk from butylphenyl groups can enforce enantioselectivity .
Q. What structural features of N,N′-bis(4-butylphenyl)thiourea enable its use in supramolecular chemistry?
- Key Features :
- Hydrogen Bonding : Thiourea’s NH groups form 1D/2D networks via N–H···S or N–H···O interactions.
- Planarity : Conjugated systems (e.g., aryl groups) enable π-stacking, critical for crystal engineering .
Data Contradiction Analysis
Q. How to address discrepancies in reported catalytic activity of thiourea derivatives in similar reactions?
- Root Causes :
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may stabilize charged intermediates differently than non-polar solvents.
- Impurity Profiles : Trace metals (e.g., Cu) from synthesis can inadvertently catalyze side reactions .
- Resolution :
- Reproducibility Checks : Standardize solvent purification and catalyst recrystallization.
- Control Experiments : Use radical scavengers (e.g., TEMPO) to rule out unintended redox pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
